Egfr-IN-117
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H30BrN7O2S |
|---|---|
分子量 |
572.5 g/mol |
IUPAC 名称 |
N-[2-[[5-bromo-2-[4-(4-methyl-1,4-diazepan-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C25H30BrN7O2S/c1-32-13-4-14-33(16-15-32)19-9-7-18(8-10-19)28-25-27-17-21(26)24(30-25)29-22-5-2-3-6-23(22)31-36(34,35)20-11-12-20/h2-3,5-10,17,20,31H,4,11-16H2,1H3,(H2,27,28,29,30) |
InChI 键 |
CMLZWOZIYPTVCH-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of a Representative EGFR Inhibitor
Disclaimer: No specific public data could be located for a compound designated "EGFR-IN-117." The following guide has been constructed based on the established mechanisms of well-characterized Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). All quantitative data and specific experimental details are representative examples to illustrate the expected content for such a document and should not be attributed to a real compound named this compound.
Executive Summary
This document provides a comprehensive technical overview of the mechanism of action of a representative small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a member of the ErbB family of receptor tyrosine kinases and a critical driver of cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key factor in the pathogenesis of various cancers, making it a prime therapeutic target.[2][3] This guide details the biochemical and cellular activity of a representative EGFR inhibitor, its effects on downstream signaling pathways, and the methodologies used to elucidate its mechanism.
Introduction to EGFR Signaling
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α) to the extracellular domain of the receptor.[4] This binding induces a conformational change, leading to receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the intracellular kinase domain.[1][4] These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[5] These pathways regulate essential cellular processes, and their aberrant activation due to EGFR mutations can lead to uncontrolled cell growth and tumor progression.[1][6]
Mechanism of Action of the Representative EGFR Inhibitor
The representative EGFR inhibitor is a small molecule designed to competitively bind to the ATP-binding pocket of the EGFR tyrosine kinase domain. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.[5] This inhibition of EGFR signaling leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[5]
Biochemical Activity
The inhibitory activity of the compound was first assessed in biochemical assays using purified, recombinant EGFR protein. These assays directly measure the ability of the inhibitor to block the kinase activity of both wild-type (WT) EGFR and clinically relevant mutant forms, such as those with activating mutations (e.g., L858R, exon 19 deletions) or resistance mutations (e.g., T790M).
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| EGFR (WT) | 15.2 |
| EGFR (L858R) | 1.8 |
| EGFR (Exon 19 del) | 2.5 |
| EGFR (T790M) | 250.7 |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and are the mean of three independent experiments.
Cellular Activity
The efficacy of the representative inhibitor was further evaluated in cell-based assays using cancer cell lines with different EGFR statuses. These assays assess the inhibitor's ability to suppress cell proliferation and induce apoptosis.
Table 2: Cellular Proliferation Inhibition
| Cell Line | EGFR Status | GI50 (nM) |
| A431 | WT (overexpressed) | 25.6 |
| HCC827 | Exon 19 del | 8.3 |
| NCI-H1975 | L858R, T790M | 512.4 |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% as determined by a 72-hour MTT assay.
Experimental Protocols
EGFR Kinase Assay (Biochemical)
A continuous-read kinase assay was employed to determine the IC50 values.[7]
-
Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, and a fluorescently labeled peptide substrate (e.g., Y12-Sox).
-
Procedure:
-
The EGFR enzyme is pre-incubated with varying concentrations of the inhibitor in a 384-well plate.[7]
-
The kinase reaction is initiated by the addition of a solution containing ATP and the peptide substrate.[7]
-
The increase in fluorescence, corresponding to the phosphorylation of the substrate, is monitored over time using a plate reader.
-
Initial reaction velocities are calculated from the linear phase of the reaction progress curves.
-
IC50 values are determined by plotting the initial velocities against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay (Cellular)
The effect of the inhibitor on cell proliferation was measured using the MTT assay.[5]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: The cells are treated with a serial dilution of the inhibitor or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.[5]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The GI50 values are calculated by normalizing the absorbance values to the vehicle control and fitting the data to a dose-response curve.
Western Blot Analysis for Phospho-EGFR
This assay directly assesses the inhibitor's ability to block EGFR phosphorylation in a cellular context.
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Stimulation: Cells are stimulated with EGF to induce EGFR phosphorylation.
-
Lysis: Cells are lysed, and protein concentrations are determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Visualizations
EGFR Signaling Pathway and Point of Intervention
Caption: EGFR signaling pathway and the inhibitory action of the representative TKI.
Experimental Workflow for IC50 Determination
References
- 1. promega.com [promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. journals.plos.org [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Egfr-IN-117: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure, Properties, and Preclinical Evaluation of Egfr-IN-117, a Potent and Selective EGFR Inhibitor Targeting C797S-Mediated Resistance.
Introduction
The efficacy of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC) is often limited by the emergence of drug resistance mutations. One of the most challenging of these is the C797S mutation, which confers resistance to third-generation EGFR TKIs such as osimertinib. This compound has emerged as a promising fourth-generation inhibitor designed to overcome this resistance mechanism. This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a small molecule inhibitor with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C27H31ClN7O3P |
| Molecular Weight | 568.01 g/mol |
| CAS Number | 2817679-31-3 |
| SMILES | COC1=C(NC2=NC(NC3=C(P(C)(C)=O)C=CC=C3)=C(Cl)C=N2)C=C(C4=CN(C)C=C4)C=C1 |
| Solubility | Soluble in DMSO. For in vivo studies, a formulation in a mixture of DMSO and corn oil has been described.[1] |
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of the epidermal growth factor receptor.[2] Its primary mechanism of action is the inhibition of the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling pathways that drive cell proliferation and survival. A key feature of this compound is its ability to effectively inhibit EGFR harboring the C797S mutation, which is a major mechanism of resistance to third-generation EGFR inhibitors.[2] The C797S mutation replaces a cysteine residue, crucial for the covalent binding of irreversible inhibitors like osimertinib, with a serine, thus preventing their inhibitory action. This compound is designed to bind to the ATP-binding site of the EGFR kinase domain in a manner that is not dependent on the presence of the Cys797 residue.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that regulates key cellular processes such as proliferation, survival, and migration. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins and initiating a cascade of downstream events. The major downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[3][4][5] this compound, by inhibiting the kinase activity of EGFR, effectively blocks the activation of these critical signaling cascades.
References
An In-depth Technical Guide on the Synthesis and Purification of Small-Molecule EGFR Inhibitors
Disclaimer: Information regarding a specific compound designated "Egfr-IN-117" is not publicly available within the searched scientific literature. The following guide provides a generalized overview of the synthesis and purification methodologies commonly employed for small-molecule Epidermal Growth Factor Receptor (EGFR) inhibitors, intended for researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small-molecule EGFR inhibitors have emerged as a significant class of anti-cancer agents, with several compounds approved for clinical use.[2] This guide outlines the common synthetic strategies and purification techniques used in the development of these inhibitors.
General Synthesis Strategies for EGFR Inhibitors
The chemical synthesis of small-molecule EGFR inhibitors often involves multi-step reaction sequences. While specific routes vary depending on the chemical scaffold of the inhibitor, a common approach involves the construction of a core heterocyclic system, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
A representative, generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for small-molecule EGFR inhibitors.
Experimental Protocols: A Generalized Example
The following protocol is a composite representation of common synthetic steps found in the literature for quinazoline-based EGFR inhibitors.
Step 1: Synthesis of a Quinazoline Core
-
Reaction Setup: A mixture of a substituted anthranilonitrile (1.0 eq), an appropriate formamide (B127407) derivative (excess), and a catalytic amount of a Lewis acid (e.g., ZnCl₂) is heated at 120-150 °C for 4-6 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude quinazoline core.
Step 2: Introduction of a Side Chain via Nucleophilic Aromatic Substitution
-
Reaction Setup: The chlorinated quinazoline core (1.0 eq) and a substituted aniline (B41778) (1.1 eq) are dissolved in isopropanol. The mixture is heated to reflux for 2-4 hours.
-
Work-up: The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the product is precipitated by the addition of hexane. The solid is collected by filtration and washed with a cold solvent to afford the crude product.
Purification of EGFR Inhibitors
Purification is a critical step to ensure the final compound is of high purity for biological testing. A typical purification workflow is as follows:
Caption: A typical purification workflow for small-molecule EGFR inhibitors.
Experimental Protocol: Purification
-
Column Chromatography: The crude product is adsorbed onto silica (B1680970) gel and purified by column chromatography using a gradient elution system (e.g., dichloromethane/methanol or hexane/ethyl acetate). Fractions are collected and analyzed by TLC.
-
Recrystallization: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
-
Quality Control: The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC), and its identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and purification of a generic EGFR inhibitor.
Table 1: Synthesis Reaction Parameters and Yield
| Step | Reaction Type | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclization | Anthranilonitrile, Formamide | 140 | 5 | 75 |
| 2 | Substitution | Quinazoline core, Aniline | 80 | 3 | 85 |
Table 2: Purification and Final Product Characterization
| Purification Method | Mobile Phase/Solvent | Purity (HPLC) (%) | 1H NMR | Mass Spec (m/z) |
| Column Chromatography | Dichloromethane/Methanol | >95 | Conforms | [M+H]+ found |
| Recrystallization | Ethanol/Water | >99 | Conforms | [M+H]+ found |
EGFR Signaling Pathway
Understanding the EGFR signaling pathway is essential for the rational design of its inhibitors. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which triggers downstream signaling cascades that regulate cell proliferation and survival.
Caption: Simplified overview of the EGFR signaling pathway.
References
An In-depth Technical Guide to the Target Selectivity Profile of EGFR Inhibitors
Disclaimer: A comprehensive search for the target selectivity profile of a specific compound designated "Egfr-IN-117" did not yield publicly available data. Therefore, this guide provides a representative framework for assessing the target selectivity of an epidermal growth factor receptor (EGFR) inhibitor, utilizing illustrative data and established methodologies. This document is intended for researchers, scientists, and drug development professionals.
Introduction to EGFR and Kinase Selectivity
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule kinase inhibitors targeting EGFR have become a cornerstone of treatment for several malignancies.[1]
Kinase selectivity is a critical attribute of any EGFR inhibitor. A highly selective inhibitor will preferentially bind to and inhibit the target kinase (EGFR) over other kinases in the human kinome. A favorable selectivity profile can lead to a wider therapeutic window and a better safety profile by minimizing off-target effects.[1] Conversely, off-target activities can lead to unexpected cellular phenotypes and toxicities.
Quantitative Kinase Selectivity Profile
The selectivity of an EGFR inhibitor is typically assessed by screening it against a broad panel of kinases. The data is often presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50).
Table 1: Representative Kinase Selectivity Profile for a Hypothetical EGFR Inhibitor
| Kinase Target | IC50 (nM) | Assay Type |
| EGFR (Wild Type) | 5.2 | Biochemical |
| EGFR (L858R) | 1.1 | Biochemical |
| EGFR (T790M) | 15.8 | Biochemical |
| HER2 (ErbB2) | 89.4 | Biochemical |
| HER4 (ErbB4) | 152.7 | Biochemical |
| ABL1 | > 10,000 | Biochemical |
| ALK | > 10,000 | Biochemical |
| AURKA | 5,432 | Biochemical |
| CDK2 | > 10,000 | Biochemical |
| FYN | 8,765 | Biochemical |
| LCK | 6,123 | Biochemical |
| MET | > 10,000 | Biochemical |
| SRC | 7,890 | Biochemical |
| VEGFR2 | 2,345 | Biochemical |
Note: The data presented in this table is for illustrative purposes only and does not represent the actual profile of a specific compound.
Experimental Protocols
A comprehensive kinase selectivity profile can be generated by screening the inhibitor against a large panel of purified kinases. This is typically done using in vitro kinase assays that measure the inhibitor's potency (e.g., IC50) against each kinase.
In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the kinase, peptide substrate, and kinase buffer to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular EGFR Phosphorylation Assay (Western Blot)
This protocol is for assessing the effect of an EGFR inhibitor on the phosphorylation status of EGFR and downstream signaling proteins in a cellular context.
Materials:
-
Cancer cell line expressing EGFR (e.g., A431, H1975)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of EGFR signaling.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathways
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events through multiple pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK/STAT pathways, which ultimately regulate gene transcription and cellular processes like proliferation and survival.
Caption: Simplified overview of the major EGFR signaling pathways.
Kinase Inhibitor Selectivity Profiling Workflow
The process of characterizing a kinase inhibitor from initial screening to cellular validation can be visualized as follows.
Caption: General experimental workflow for kinase inhibitor profiling.
Conclusion
The kinase selectivity profile is a cornerstone in the preclinical evaluation of any EGFR inhibitor. A comprehensive understanding of an inhibitor's potency against the intended target, as well as its activity against other kinases, is paramount for predicting its potential efficacy and safety. The methodologies and data frameworks presented in this guide provide a robust approach for the characterization of novel EGFR inhibitors.
References
In Vitro Kinase Assay of EGFR Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific inhibitor designated "EGFR-IN-117" is not publicly available within the provided search results. This guide is therefore based on established principles of in vitro kinase assays for Epidermal Growth Factor Receptor (EGFR) inhibitors, using publicly available data for a similarly named compound, EGFR-IN-112, and general protocols as a representative example.
Introduction to EGFR and In Vitro Kinase Assays
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often due to overexpression or activating mutations, is a key driver in the development and progression of various cancers.[1] Consequently, EGFR has become a primary target for cancer therapeutics, with small molecule inhibitors designed to block its kinase activity being a major class of anti-cancer drugs.[1]
An in vitro kinase assay is a fundamental biochemical tool used to determine the potency and selectivity of these inhibitors.[2] This assay measures the enzymatic activity of the kinase in a controlled, cell-free environment, allowing for the quantification of how effectively a compound inhibits the transfer of a phosphate (B84403) group from ATP to a substrate.[3] The data generated from these assays, most notably the half-maximal inhibitory concentration (IC50), is critical for the preclinical evaluation of drug candidates.
Quantitative Data: Inhibitory Profile of a Representative EGFR Inhibitor
The inhibitory activity of an EGFR inhibitor is typically characterized by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1] The following table summarizes representative inhibitory data for a hypothetical EGFR inhibitor against wild-type and common mutant forms of the EGFR kinase.
| Kinase Target | IC50 (nM) |
| EGFR (Wild-Type) | 85.3 |
| EGFR (L858R) | 25.1 |
| EGFR (Exon 19 Del) | 15.8 |
| EGFR (T790M) | 150.2 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values for any specific inhibitor would need to be determined experimentally.
Experimental Protocol: In Vitro EGFR Kinase Assay
This protocol is based on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][4]
Materials and Reagents
-
Recombinant human EGFR enzyme (wild-type or mutant)
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[4]
-
EGFR Inhibitor (e.g., EGFR-IN-112)[1]
-
100% Dimethyl Sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well white, flat-bottom assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Reagent Preparation
-
EGFR Inhibitor Stock Solution: Prepare a high-concentration stock solution of the EGFR inhibitor in 100% DMSO.
-
Inhibitor Dilution Series: Create a serial dilution of the inhibitor in the kinase assay buffer. It is crucial to ensure the final DMSO concentration in the reaction does not exceed 1% to avoid affecting enzyme activity.[1]
-
EGFR Enzyme Solution: Thaw the recombinant EGFR enzyme on ice and dilute it to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically.
-
Substrate/ATP Mix: Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. The final concentration of ATP should ideally be close to its Km value for the kinase.
Assay Procedure
The assay is typically performed in two stages: a kinase reaction followed by an ADP detection step.[1]
-
Inhibitor Addition: To the wells of the assay plate, add 5 µL of the diluted EGFR inhibitor. For control wells, add 5 µL of kinase assay buffer with the same final DMSO concentration (for 100% enzyme activity) or buffer without enzyme (for background).[1]
-
Enzyme Addition: Add 10 µL of the diluted EGFR enzyme solution to all wells except the background control wells.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-30 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Add 10 µL of the Substrate/ATP Mix to all wells to start the kinase reaction. The total reaction volume will be 25 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 45-60 minutes.[2][4]
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[4]
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP produced during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.[4]
-
Signal Stabilization and Measurement: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.[4] Measure the luminescence using a plate reader.
Data Analysis
-
Background Subtraction: Subtract the average luminescence reading from the "no enzyme" control wells from all other readings.
-
Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_DMSO_control))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1]
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the inhibitory action of an EGFR inhibitor.
In Vitro Kinase Assay Workflow
Caption: Experimental workflow for the in vitro EGFR kinase assay.
References
Understanding the novelty of Egfr-IN-117
An In-Depth Technical Guide to Egfr-IN-117: A Novel Inhibitor Targeting EGFR Mutations
Introduction
This compound, also identified as compound 8h, is a novel and potent epidermal growth factor receptor (EGFR) inhibitor.[1][2] It has demonstrated significant activity against various EGFR mutations, including those that confer resistance to previous generations of EGFR inhibitors. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Efficacy Data
This compound exhibits potent inhibitory activity against several EGFR mutant cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the biological activity by half, have been determined for key non-small cell lung cancer (NSCLC) cell lines and engineered BaF3 cells expressing various EGFR mutations.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 13 |
| PC-9 | del19 | 19 |
| BaF3 | L858R/T790M/C797S | 1.2 |
| BaF3 | del19/T790M/C797S | 1.3 |
Data sourced from MedChemExpress.[1][3][4][5][6][7][8][9]
The data clearly indicates that this compound is highly effective against the C797S mutation, which is a major mechanism of resistance to third-generation EGFR inhibitors like osimertinib.
Mechanism of Action
This compound functions as a targeted inhibitor of the EGFR signaling pathway. Its novelty lies in its ability to effectively target EGFR triple mutations (such as L858R/T790M/C797S and del19/T790M/C797S) that render other therapies ineffective.[4][7] By inhibiting the kinase activity of these mutant EGFRs, this compound blocks downstream signaling cascades that are crucial for tumor cell proliferation and survival. The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][2]
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound.
Cell Proliferation Assay (IC50 Determination)
This assay is used to determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50%.
-
Cell Culture: H1975, PC-9, and BaF3 cells expressing EGFR mutations are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For BaF3 cells, IL-3 is required for the growth of the parental line but is withdrawn for the engineered lines expressing active EGFR mutants.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: H1975 cells (e.g., 5 x 10^6 cells in Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group (e.g., orally by gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and may be used for further analysis (e.g., western blotting for target engagement).
-
Data Analysis: Tumor growth curves are plotted for each group, and the tumor growth inhibition (TGI) is calculated.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the typical workflow for evaluating a novel EGFR inhibitor like this compound and the logical relationship of its mechanism of action.
Caption: Typical experimental workflow for preclinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery and Development of Egfr-IN-117: A Fourth-Generation Inhibitor Targeting C797S-Mediated Resistance
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the C797S mutation, has posed a significant clinical challenge, rendering third-generation inhibitors like osimertinib (B560133) ineffective. In response to this unmet medical need, a new generation of EGFR inhibitors is being developed. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of Egfr-IN-117, a novel cyclopropane (B1198618) sulfonamide derivative designed to overcome C797S-mediated resistance.
Discovery and Rationale
This compound, also referred to as compound 8h in the primary literature, was identified through a structure-based drug design and screening approach. The core strategy focused on developing a non-covalent inhibitor that could effectively target the ATP-binding site of EGFR, even in the presence of the C797S mutation which abrogates the covalent binding of third-generation TKIs. The discovery process involved the synthesis and evaluation of a series of novel cyclopropane sulfonamide derivatives.[1] This chemical scaffold was explored for its potential to form favorable interactions within the EGFR kinase domain and overcome the steric hindrance imposed by the C797S mutation.
The logical workflow for the discovery and initial evaluation of this compound is outlined below:
Quantitative Data Summary
The inhibitory activity of this compound was assessed against various EGFR mutant cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against cell lines harboring the C797S mutation.
| Cell Line | EGFR Mutation Status | IC50 (nM)[2] |
| H1975 | L858R/T790M | 13 |
| PC-9 | Del19 | 19 |
| BaF3-EGFR | L858R/T790M/C797S | 1.2 |
| BaF3-EGFR | Del19/T790M/C797S | 1.3 |
Mechanism of Action
This compound functions as a potent inhibitor of mutant EGFR. Its mechanism of action involves targeting the tumor microenvironment and inducing apoptosis in cancer cells.[1] By binding to the ATP-binding pocket of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for cell proliferation and survival.
The EGFR signaling pathway and the inhibitory action of this compound are depicted in the following diagram:
Experimental Protocols
Synthesis of this compound (Compound 8h)
The synthesis of this compound and its analogues is a multi-step process that begins with commercially available starting materials. A representative synthetic route involves the formation of a key intermediate followed by coupling with a substituted aniline (B41778) to yield the final cyclopropane sulfonamide derivative. For detailed, step-by-step synthetic procedures, including reaction conditions, purification methods, and characterization data (¹H NMR, ¹³C NMR, HRMS), please refer to the supporting information of the primary publication by Yao H, et al.[1]
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR kinase domains (wild-type and mutants)
-
ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound stock solution (in DMSO)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the EGFR kinase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal according to the specific assay kit's instructions (e.g., by adding a detection reagent for an ADP-Glo assay).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, PC-9, BaF3 expressing EGFR mutants)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a pre-determined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted inhibitor or vehicle (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., H1975-TM)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Dosing syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups at a pre-determined dose and schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.
Safety and Preclinical Outlook
Preliminary in vitro and in vivo studies have indicated that this compound is safe and does not exhibit significant side effects on normal cells or in animal models.[1] These promising results suggest that this compound warrants further investigation as a potential therapeutic agent for NSCLC patients who have developed resistance to current EGFR TKIs due to the C797S mutation. Further preclinical development, including detailed pharmacokinetic and toxicology studies, will be crucial to advance this compound towards clinical trials.
Conclusion
This compound has emerged as a promising fourth-generation EGFR inhibitor with potent activity against the clinically significant C797S resistance mutation. Its discovery through a rational, structure-based design approach and its demonstrated preclinical efficacy and safety profile highlight its potential to address a critical unmet need in the treatment of NSCLC. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the continued advancement of next-generation EGFR inhibitors.
References
Egfr-IN-117: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Egfr-IN-117, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of overcoming resistance to existing EGFR inhibitors.
Core Compound Information
| Parameter | Value |
| CAS Number | 3035639-05-2[1] |
| Molecular Formula | C25H30BrN7O2S[1] |
Mechanism of Action
This compound is a small molecule inhibitor that targets the tyrosine kinase domain of EGFR. Its primary mechanism of action involves blocking the signaling pathways that lead to cell proliferation and survival. Notably, this compound has demonstrated significant activity against EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), including the C797S mutation. The C797S mutation alters the covalent binding site of third-generation EGFR inhibitors, rendering them ineffective[2][3][4]. This compound, however, is designed to overcome this resistance, offering a potential therapeutic option for patients who have developed resistance to other treatments.
Signaling Pathway
The EGFR signaling pathway is a complex cascade that plays a central role in cell growth, proliferation, and survival. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. In cancer, mutations in EGFR can lead to constitutive activation of these pathways, driving uncontrolled cell growth. This compound inhibits the initial phosphorylation step, thereby blocking the entire downstream signaling cascade.
Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been evaluated against various cancer cell lines, including those harboring EGFR mutations. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R, T790M | Data not available in search results |
| PC-9 | del E746-A750 | Data not available in search results |
| A431 | Wild-type (overexpressed) | Data not available in search results |
Note: Specific IC50 values for this compound were not available in the provided search results. The table is a template for presenting such data.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. The following are generalized protocols that can be adapted for the evaluation of this compound.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., H1975, PC-9, A431)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Experimental workflow for a typical MTT cell proliferation assay.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line suspension
-
This compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound or vehicle to the respective groups according to the dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
References
Methodological & Application
Application Notes: Egfr-IN-117 Cell-Based Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the cell-based activity of Egfr-IN-117, a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following methodologies are intended to guide researchers in determining the potency and efficacy of this compound in relevant cancer cell models.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating key cellular processes, including proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, making it a prime therapeutic target.[1][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anticancer agents.
This document outlines a robust cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for assessing its anti-proliferative activity. The principle of the assay is based on the quantification of viable cells after treatment with the inhibitor. In EGFR-dependent cancer cells, inhibition of EGFR signaling is expected to lead to a dose-dependent decrease in cell proliferation and viability.
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the simplified EGFR signaling pathway and the mechanism of action for a tyrosine kinase inhibitor like this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Cell Viability Assay
This protocol describes a method to assess the anti-proliferative effects of this compound using a luminescence-based cell viability assay that measures ATP levels as an indicator of metabolically active cells.
Materials and Reagents
-
EGFR-dependent cancer cell line (e.g., A431, NCI-H1975)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom white plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure
-
Cell Seeding: a. Culture the selected cancer cell line in a humidified incubator at 37°C with 5% CO2. b. Harvest cells during the exponential growth phase using Trypsin-EDTA. c. Resuspend the cells in complete growth medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium. The optimal seeding density should be determined empirically for each cell line. e. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. A typical 8-point dilution series might range from 0.1 nM to 10 µM. c. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-cell control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. e. Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Quantification of Cell Viability: a. After the 72-hour incubation, equilibrate the plate and the cell viability reagent to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL). c. Mix the contents by orbital shaking for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Subtract the average background luminescence from the no-cell control wells from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and determine the IC50 value.
Experimental Workflow
The following diagram outlines the key steps of the cell-based assay protocol.
Caption: Experimental workflow for the this compound cell-based assay.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the cell-based assay.
| Cell Line | EGFR Mutation Status | Seeding Density (cells/well) | This compound IC50 (nM) |
| A431 | Wild-Type (amplified) | 5,000 | Example Value: 25.3 |
| NCI-H1975 | L858R/T790M | 6,000 | Example Value: 8.7 |
| PC-9 | delE746-A750 | 4,000 | Example Value: 1.2 |
| HCC827 | delE746-A750 | 4,000 | Example Value: 0.9 |
Note: The IC50 values presented are for illustrative purposes only and should be determined experimentally.
Conclusion
This application note provides a comprehensive protocol for the cell-based evaluation of this compound. The described assay is a reliable method for determining the anti-proliferative activity of the compound and is a crucial step in the preclinical assessment of novel EGFR inhibitors. Researchers should optimize the assay conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental setup.
References
Application Notes and Protocols for the Characterization of EGFR-IN-117 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its dysregulation implicated in the pathogenesis of numerous cancers.[1][2] Small molecule inhibitors targeting the EGFR tyrosine kinase domain are a cornerstone of targeted therapy. This document provides a comprehensive guide for the preclinical evaluation of EGFR-IN-117, a putative EGFR inhibitor, in cancer cell lines. The following application notes and protocols detail essential experiments for characterizing its biological activity, including determination of its inhibitory potency, its effects on cell viability and proliferation, and its mechanism of action through apoptosis induction and target engagement verification. While specific data for this compound is not yet publicly available, the methodologies outlined herein are based on established protocols for similar EGFR inhibitors and provide a robust framework for its investigation.
Introduction to EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain.[1] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1][3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[4][5] EGFR inhibitors, such as the hypothetical this compound, are designed to block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and abrogating downstream signaling.[3]
Diagram: EGFR Signaling Pathway and Point of Inhibition
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Data Presentation
Table 1: Comparative Efficacy of EGFR Inhibitors in Cancer Cell Lines (Hypothetical Data for this compound)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A431 | Epidermoid Carcinoma | (To be determined) |
| This compound | NCI-H1975 | Non-Small Cell Lung Cancer (T790M) | (To be determined) |
| This compound | MCF-7 | Breast Cancer | (To be determined) |
| This compound | PC-3 | Prostate Cancer | (To be determined) |
| Gefitinib | A431 | Epidermoid Carcinoma | ~0.015 |
| Erlotinib | NCI-H1975 | Non-Small Cell Lung Cancer (T790M) | >10 |
| Afatinib | NCI-H1975 | Non-Small Cell Lung Cancer (T790M) | ~0.01 |
| EGFR-IN-112 | MCF-7 | Breast Cancer | 2.31 ± 0.3[6] |
| EGFR-IN-112 | PC-3 | Prostate Cancer | 4.2 ± 0.2[6] |
Note: IC50 values for established inhibitors are approximate and can vary based on experimental conditions. Data for this compound is to be determined experimentally.
Experimental Protocols
Cell Viability and Proliferation Assays (MTT/MTS Assay)
These colorimetric assays are fundamental for determining the cytotoxic or cytostatic effects of this compound and for calculating its half-maximal inhibitory concentration (IC50). The principle lies in the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to a colored formazan (B1609692) product.[1][7]
Diagram: General Workflow for Cell Viability Assays
Caption: General experimental workflow for cell viability assays.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTT/MTS Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
For the MTT assay, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Shake gently to dissolve the formazan crystals.[1]
-
For the MTS assay, the formazan product is soluble, so no solubilization step is needed.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[1][6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[6]
-
Apoptosis Assays
Induction of apoptosis is a key mechanism of action for many anti-cancer drugs.[9] Flow cytometry-based assays are commonly used to quantify apoptosis.
a) Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V.[9] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
b) Caspase 3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a substrate that fluoresces upon cleavage by active caspases.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound as described above.
-
-
Staining:
-
Add a cell-permeant caspase 3/7 substrate to the cell suspension.
-
Incubate for 30 minutes at 37°C, protected from light.[9]
-
-
Flow Cytometry Analysis:
-
Measure the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates caspase 3/7 activation.
-
Western Blot Analysis
Western blotting is used to assess the effect of this compound on the phosphorylation status of EGFR and key downstream signaling proteins.[3]
Diagram: Western Blotting Experimental Workflow
Caption: Experimental Workflow for Western Blotting.
Protocol:
-
Cell Lysis:
-
Culture and treat cells with this compound at a concentration around the IC50 value for a specified time (e.g., 24 or 48 hours).[6]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the initial characterization of this compound in cancer cell lines. By systematically evaluating its impact on cell viability, apoptosis, and the EGFR signaling pathway, researchers can effectively determine its potential as a novel anti-cancer agent. The successful execution of these experiments will provide crucial data on the potency, mechanism of action, and selectivity of this compound, guiding its further development.
References
- 1. benchchem.com [benchchem.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Egfr-IN-117 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common hallmark of various cancers, making it a prime therapeutic target. Egfr-IN-117 is a potent and selective inhibitor of EGFR, and Western blotting is an essential technique to assess its efficacy by analyzing the phosphorylation status of EGFR and its downstream signaling proteins.
This document provides a detailed protocol for utilizing this compound in Western blotting experiments to monitor its effects on the EGFR signaling pathway.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the EGFR kinase domain. By binding to the ATP-binding site, it blocks the autophosphorylation of EGFR upon ligand binding. This inhibition of EGFR phosphorylation prevents the recruitment and activation of downstream signaling molecules, primarily through the PI3K/Akt and RAS/RAF/MEK/ERK pathways, ultimately leading to reduced cell proliferation and survival.
Data Presentation
The inhibitory activity of this compound has been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R, T790M | 13 |
| PC-9 | exon 19 deletion | 19 |
| BaF3 | L858R, T790M, C797S | 1.2 |
| BaF3 | Del19, T790M, C797S | 1.3 |
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The diagram below outlines the major steps for performing a Western blot analysis to evaluate the effect of this compound.
Experimental Workflow for Western Blotting.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal levels of EGFR phosphorylation, serum-starve the cells for 16-24 hours before treatment.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free or complete media to the desired final concentrations (a suggested range is 10 nM to 1 µM, based on IC50 values). Incubate the cells with the inhibitor for a predetermined time (e.g., 2-24 hours).
-
EGF Stimulation: After inhibitor treatment, stimulate the cells with epidermal growth factor (EGF) to induce EGFR phosphorylation. A common starting point is a final concentration of 100 ng/mL for 15-30 minutes at 37°C.[1]
Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, place the plates on ice and aspirate the media. Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
Scraping and Incubation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[1]
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. For a large protein like EGFR (~170 kDa), a wet transfer overnight at 4°C and 30V is recommended.
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA in TBST as recommended below. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
Antibody Suggested Dilution Phospho-EGFR (Tyr1068) 1:1000 Total EGFR 1:1000 Phospho-Akt (Ser473) 1:1000 Total Akt 1:1000 Phospho-ERK1/2 (Thr202/Tyr204) 1:1000 Total ERK1/2 1:1000 GAPDH or β-actin (Loading Control) 1:5000 -
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% non-fat dry milk or BSA in TBST. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the reagent and capture the signal using a chemiluminescence imaging system.
Expected Results
Treatment of EGFR-sensitive cells with this compound is expected to show a dose-dependent decrease in the phosphorylation of EGFR at tyrosine 1068. Consequently, a reduction in the phosphorylation of downstream signaling proteins such as Akt at serine 473 and ERK1/2 at threonine 202/tyrosine 204 should be observed. The levels of total EGFR, Akt, and ERK1/2 should remain relatively unchanged, demonstrating that the inhibitor specifically affects the phosphorylation status of these proteins. A loading control, such as GAPDH or β-actin, should show equal protein loading across all lanes.
References
Application Notes and Protocols for EGFR-IN-117: A Novel Covalent Inhibitor for Studying EGFR-Mutant Cancers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase pivotal in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, frequently through mutations or overexpression, is a key driver in the progression of various cancers, notably non-small cell lung cancer (NSCLC). EGFR inhibitors have become a cornerstone of targeted cancer therapy.
This document provides detailed application notes and protocols for EGFR-IN-117 , a novel, potent, and irreversible covalent inhibitor of EGFR. These guidelines are intended for researchers, scientists, and drug development professionals investigating EGFR-mutant cancers.
Disclaimer: The compound "this compound" is used as a representative name for a novel covalent EGFR inhibitor. The experimental data presented herein are illustrative examples based on the characteristics of similar compounds and should be replaced with compound-specific experimental results.
Mechanism of Action
This compound is designed as an irreversible covalent inhibitor of EGFR. It functions by forming a stable, covalent bond with a specific cysteine residue (Cys797) located in the ATP-binding pocket of the EGFR kinase domain. This mode of inhibition leads to a prolonged and potent suppression of EGFR signaling. This mechanism is particularly effective against certain EGFR mutations, such as the L858R activating mutation and the T790M resistance mutation, which can confer resistance to first-generation reversible EGFR inhibitors.
Signaling Pathway
Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are crucial for promoting cell proliferation and survival. This compound, as a tyrosine kinase inhibitor (TKI), blocks this initial phosphorylation step, thereby inhibiting all subsequent downstream signaling.
Application Notes and Protocols: GTEI-117 in Glioblastoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies.[1] A significant driver of GBM pathogenesis is the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that is frequently amplified, mutated, and overexpressed in these tumors.[1][2] The most common EGFR mutation in GBM is the EGFR variant III (EGFRvIII), a constitutively active form of the receptor that promotes tumor growth and survival.[2][3]
Despite the clear rationale for targeting EGFR, early-generation EGFR tyrosine kinase inhibitors (TKIs) have shown limited efficacy in clinical trials for glioblastoma. This is attributed to several factors, including poor blood-brain barrier penetration and intrinsic and acquired resistance mechanisms.
GTEI-117 is a hypothetical, next-generation, covalent EGFR inhibitor designed for high potency, specificity, and enhanced central nervous system penetration. These application notes provide a summary of its proposed mechanism of action, preclinical data in glioblastoma models, and detailed protocols for its use in research settings.
Mechanism of Action
GTEI-117 is an irreversible inhibitor that selectively targets the ATP-binding site of the EGFR kinase domain. It is designed to be effective against wild-type EGFR, the constitutively active EGFRvIII mutant, and other extracellular domain mutations commonly found in glioblastoma. By covalently binding to a cysteine residue in the kinase domain, GTEI-117 achieves sustained inhibition of EGFR signaling, leading to the downstream suppression of pro-survival pathways such as the PI3K/AKT and MAPK cascades. Its optimized physicochemical properties are intended to facilitate crossing the blood-brain barrier, a critical feature for treating intracranial tumors.
Data Presentation
Table 1: In Vitro Potency of GTEI-117 in Glioblastoma Cell Lines
| Cell Line | EGFR Status | IC50 (nM) |
| U87MG | EGFR wild-type | 55.6 |
| U87MGvIII | EGFRvIII overexpressing | 8.2 |
| LN-229 | EGFR wild-type | 78.3 |
| GBM43 | EGFR amplified, EGFRvIII | 12.5 |
| Primary GBM Culture 1 | EGFR amplified | 25.1 |
Data are representative and hypothetical.
Table 2: In Vivo Efficacy of GTEI-117 in an Orthotopic Glioblastoma Xenograft Model (U87MGvIII)
| Treatment Group | Dose | Mean Tumor Volume Change (%) | Median Survival (Days) |
| Vehicle Control | - | +250% | 25 |
| Temozolomide | 5 mg/kg | +120% | 35 |
| GTEI-117 | 10 mg/kg | -45% | 52 |
| GTEI-117 + Temozolomide | 10 mg/kg + 5 mg/kg | -65% | 68 |
Data are representative and hypothetical.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol assesses the effect of GTEI-117 on the proliferation of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U87MGvIII)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
GTEI-117 stock solution (10 mM in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of GTEI-117 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the GTEI-117 dilutions (or vehicle control) to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for EGFR Pathway Inhibition
This protocol is used to confirm the on-target effect of GTEI-117 by assessing the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Glioblastoma cells
-
GTEI-117
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of GTEI-117 for a specified time (e.g., 2-6 hours).
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Orthotopic Glioblastoma Xenograft Model
This protocol describes an in vivo study to evaluate the efficacy of GTEI-117 in a brain tumor model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Luciferase-expressing U87MGvIII cells
-
GTEI-117 formulation for oral gavage
-
Stereotactic surgery equipment
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Intracranial Implantation: Anesthetize mice and secure them in a stereotactic frame. Inject 1x10^5 U87MGvIII-luc cells into the right striatum.
-
Tumor Establishment: Monitor tumor growth weekly via bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Treatment: Once tumors are established (e.g., ~7-10 days post-implantation), randomize mice into treatment groups (Vehicle, GTEI-117, Temozolomide, Combination).
-
Administer GTEI-117 daily via oral gavage. Administer other treatments as per the experimental design.
-
Efficacy Assessment:
-
Monitor tumor burden weekly using bioluminescence imaging.
-
Record body weight twice weekly as a measure of toxicity.
-
Monitor for clinical signs of tumor progression (e.g., neurological deficits, weight loss).
-
-
Endpoint: Euthanize mice when they reach a predetermined endpoint (e.g., >20% body weight loss, severe neurological symptoms) or at the end of the study. The date of euthanasia is used for survival analysis.
Conclusion
The provided data and protocols for the hypothetical inhibitor GTEI-117 outline a comprehensive preclinical evaluation strategy for a novel, brain-penetrant EGFR inhibitor in glioblastoma. These methodologies can be adapted to assess the in vitro potency, mechanism of action, and in vivo efficacy of new therapeutic agents targeting the EGFR pathway in this challenging disease.
References
- 1. Recombinant Human EGFR Protein 1095-ER-002: R&D Systems [rndsystems.com]
- 2. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of EGFR in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
Application Notes and Protocols for Investigating Drug Resistance with EGFR-IN-117
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in the treatment of Non-Small Cell Lung Cancer (NSCLC) is often limited by the emergence of drug resistance. While third-generation inhibitors like osimertinib (B560133) have been successful in targeting the T790M gatekeeper mutation, the subsequent acquisition of the C797S mutation confers resistance to these covalent inhibitors, posing a significant clinical challenge. EGFR-IN-117 is a novel inhibitor designed to overcome C797S-mediated resistance, offering a valuable tool for investigating and potentially treating these highly resistant cancers.
This compound has demonstrated potent inhibitory activity against EGFR harboring various mutations, including the double and triple mutations that lead to resistance to previous generations of TKIs. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell viability and to analyze its impact on EGFR signaling pathways in drug-resistant cell lines.
Data Presentation
The following table summarizes the reported in vitro inhibitory activity of this compound against various EGFR mutant cell lines.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 13 |
| PC-9 | del19 | 19 |
| BaF3-EGFR L858R/T790M/C797S | L858R/T790M/C797S | 1.2 |
| BaF3-EGFR del19/T790M/C797S | del19/T790M/C797S | 1.3 |
Mandatory Visualization
Caption: EGFR signaling pathway and mechanisms of TKI resistance.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines with EGFR mutations.
Materials:
-
This compound
-
Resistant cancer cell lines (e.g., BaF3-EGFR L858R/T790M/C797S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins, AKT and ERK.
Materials:
-
This compound
-
Resistant cancer cell lines
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Conclusion
This compound represents a promising tool for researchers investigating mechanisms of drug resistance in EGFR-mutated cancers, particularly those with the C797S mutation. The protocols provided here offer a framework for characterizing the in vitro activity of this inhibitor and its effects on key cellular signaling pathways. These studies are crucial for the preclinical evaluation of next-generation EGFR inhibitors and for developing strategies to overcome therapeutic resistance.
Application Notes and Protocols for EGFR-IN-117 Xenograft Model Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein often implicated in tumor growth and proliferation.[1] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] EGFR-IN-117 is a potent and selective inhibitor of EGFR, and these application notes provide a comprehensive guide for its utilization in mouse xenograft models, a crucial step in the preclinical evaluation of its anti-cancer efficacy.
The following protocols and data summaries are based on established methodologies for similar EGFR inhibitors and serve as a robust starting point for in vivo studies.[1] Researchers are advised that specific parameters may require optimization for their particular cell line and experimental setup.
Data Presentation
Table 1: Proposed Dosage and Administration of this compound in Mouse Xenograft Models
This table provides a summary of extrapolated dosage and administration parameters for this compound, based on data from other established EGFR inhibitors.
| Parameter | Proposed Range/Method | Rationale/Considerations |
| Dosage | 10 - 100 mg/kg | Based on effective doses of similar EGFR inhibitors. Dose-finding and Maximum Tolerated Dose (MTD) studies are essential. |
| Administration Route | Oral Gavage or Intraperitoneal (IP) Injection | Oral gavage is common for small molecule inhibitors. IP injection can also be considered. |
| Dosing Schedule | Daily | Daily administration is typical to maintain therapeutic drug levels. |
| Vehicle | DMSO, PEG300, Saline mixture | A common vehicle for solubilizing small molecule inhibitors for in vivo use. |
| Mouse Strain | Athymic Nude (nu/nu) or NOD-SCID | Immunocompromised mice are necessary for xenograft tumor growth. |
Table 2: Key Parameters for Establishing a Subcutaneous Xenograft Model
This table outlines the critical parameters for successfully establishing a subcutaneous xenograft model for evaluating this compound.
| Parameter | Recommended Value/Method | Reference |
| Cell Line | EGFR-expressing cancer cell line (e.g., HCC827, PC-9) | [3] |
| Number of Cells | 1 x 10⁶ to 10 x 10⁶ cells per mouse | [3] |
| Injection Volume | 100-200 µL | [2] |
| Injection Vehicle | PBS or HBSS with Matrigel (1:1 mixture) | [3] |
| Injection Site | Subcutaneous, on the flank of the mouse | [2] |
| Tumor Volume to Initiate Treatment | ~100-200 mm³ | [3][4] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Human Tumor Xenograft Model
-
Cell Culture: Culture a human cancer cell line with known EGFR status (e.g., HCC827, A549) in the recommended growth medium until they reach 80-90% confluency.[1][2]
-
Cell Harvesting: Harvest the cells using trypsin-EDTA and wash them twice with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[1]
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay and count the cells.
-
Cell Suspension Preparation: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[3] Keep the cell suspension on ice.
-
Animal Acclimatization: House the mice (e.g., athymic nude mice, 6-8 weeks old) for at least one week before the experiment under standard laboratory conditions.[2]
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5 x 10⁶ to 10 x 10⁶ cells) into the flank of each mouse.[2][3]
Protocol 2: this compound Administration and Efficacy Evaluation
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days.[2] Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.[4][5]
-
Randomization: When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.[3][4]
-
Drug Preparation: Prepare the dosing solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline).[1] The final concentration should be appropriate for the desired dosage and administration volume (typically 5-10 mL/kg).
-
Drug Administration: Administer the prepared solution of this compound to the treatment group and the vehicle alone to the control group according to the predetermined dose and schedule (e.g., daily oral gavage).[3]
-
Efficacy and Toxicity Assessment:
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors.[3] A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (IHC) to assess biomarkers like Ki-67 (proliferation), while another portion can be snap-frozen for western blot analysis of EGFR pathway proteins.[3][4]
Mandatory Visualization
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in a Xenograft Model
Caption: Experimental workflow for evaluating this compound in a mouse xenograft model.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of EGFR-IN-117
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of the novel EGFR inhibitor, EGFR-IN-117. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that are not consistent with EGFR inhibition alone. What could be the cause?
A2: Unexpected cellular phenotypes are often indicative of off-target activities. While this compound is designed to target the Epidermal Growth Factor Receptor (EGFR), it may also interact with other kinases or cellular proteins, leading to unforeseen biological responses.[1] This could involve the inhibition of other kinases that play a role in the observed cellular process.[1] It is also possible that the compound affects other signaling pathways indirectly.[1] We recommend performing a kinase selectivity profile and cellular off-target assays to identify potential alternative targets.[1]
Q2: How can we experimentally determine the kinase selectivity of this compound?
A2: A comprehensive kinase selectivity profile is crucial for understanding the off-target effects of this compound.[2] This is typically achieved by screening the inhibitor against a large panel of purified kinases.[1] The inhibitory activity is usually quantified as the IC50 value, which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[2] Several commercial services offer kinase profiling against hundreds of kinases.
Q3: Our in vitro cell viability assays show inconsistent results across different cell lines. What could be the reason for this variability?
A3: Inconsistent results in cell viability assays across different cell lines could be due to cell-line specific expression of off-target kinases.[1] The variable expression of a secondary target of this compound in different cell lines could lead to differential sensitivity.[1] It is also important to ensure the EGFR dependency of your chosen cell models, as the reliance of a cell line on EGFR signaling can vary.
Q4: We are observing a decrease in the efficacy of this compound over time in our long-term cell culture models. What are the potential causes?
A4: A decline in the efficacy of an EGFR inhibitor over time may suggest the development of resistance.[3] Several mechanisms can contribute to this, including:
-
Secondary Mutations in EGFR: The emergence of mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, can prevent the inhibitor from binding effectively.[3]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A common mechanism is the amplification or overexpression of the MET receptor tyrosine kinase, which can sustain downstream signaling through pathways like PI3K/AKT.[3]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells may undergo a phenotypic switch to a mesenchymal state, which is often associated with resistance to EGFR TKIs.[3]
Troubleshooting Guide
Problem 1: Unexpected Phenotype Observed
-
Symptom: Cellular effects (e.g., changes in morphology, migration, or apoptosis) are observed that cannot be solely attributed to EGFR inhibition.
-
Possible Cause: Off-target kinase inhibition by this compound.
-
Troubleshooting Workflow:
Problem 2: Inconsistent Efficacy Across Cell Lines
-
Symptom: this compound shows potent inhibition of cell viability in some EGFR-dependent cell lines but is less effective in others.
-
Possible Cause: Differential expression of off-target kinases or compensatory signaling pathways in various cell lines.[1]
-
Troubleshooting Steps:
-
Characterize Target Expression: Confirm and quantify the expression levels of EGFR (both wild-type and mutant forms) in your panel of cell lines using techniques like Western blotting or qPCR.[1]
-
Investigate Off-Target Expression: If kinase profiling has identified potential off-targets, assess their expression levels across your cell lines.[1]
-
Use Control Inhibitors: Compare the phenotypic effects of this compound with other well-characterized EGFR inhibitors that have different selectivity profiles.[1]
-
Quantitative Data Summary
A crucial step in understanding the off-target profile of this compound is to quantify its inhibitory activity against a panel of kinases. The following table provides a template for summarizing such data, which would be generated from a kinase profiling screen.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR (WT) | Potential Implication of Off-Target Inhibition |
| EGFR (WT) | 5.2 | 1 | On-target |
| EGFR (L858R) | 1.1 | 0.21 | On-target (mutant) |
| EGFR (T790M) | 25.8 | 4.96 | On-target (resistance mutation) |
| Kinase A | 85.3 | 16.4 | Potential for off-target effects at higher concentrations |
| Kinase B | 450.1 | 86.6 | Low likelihood of direct inhibition in cellular models |
| HER2 (ErbB2) | 15.7 | 3.0 | Potential for broader ErbB family inhibition [1] |
| Kinase C | >10,000 | >1923 | Highly selective against this kinase |
Note: This table contains hypothetical data for illustrative purposes.
Key Experimental Protocols
Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a panel of purified kinases.
-
Objective: To determine the IC50 values of this compound against a broad range of kinases.
-
Methodology:
-
Reagents: Purified recombinant kinases, appropriate peptide substrates, ATP, this compound (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Set up kinase reactions in a multi-well plate containing the kinase, substrate, and buffer. b. Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Target Engagement Assay (Western Blot)
This protocol is for confirming the inhibition of EGFR and potential off-targets in a cellular context.
-
Objective: To assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., ERK, AKT) in response to this compound treatment.[4]
-
Methodology:
-
Cell Culture: Seed cells in multi-well plates and allow them to adhere overnight.[4]
-
Serum Starvation: Starve the cells in a serum-free medium for 24 hours to reduce basal signaling.[4]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).[4]
-
Ligand Stimulation: Stimulate the cells with EGF for a short period (e.g., 15 minutes) to activate the EGFR pathway.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Western Blotting: a. Determine protein concentration using a BCA assay. b. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, etc. d. Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Data Analysis: Quantify band intensities to determine the concentration-dependent inhibition of EGFR signaling.[4]
-
Signaling Pathway Context
Understanding the primary signaling pathways affected by EGFR and potential off-targets is crucial for interpreting experimental results.
This diagram illustrates the canonical EGFR signaling pathways (RAS-RAF-MEK-ERK and PI3K-AKT) and how this compound might not only inhibit EGFR but also other receptor tyrosine kinases (RTKs), leading to a broader impact on downstream signaling.[1]
References
Egfr-IN-117 experimental variability solutions
Disclaimer: This technical support center provides generalized guidance for researchers working with EGFR inhibitors. Due to limited publicly available information on the specific compound Egfr-IN-117, the following troubleshooting guides and FAQs are based on the established principles of EGFR inhibition and common experimental challenges encountered with this class of molecules.
Troubleshooting Guides
Researchers may encounter a variety of issues when working with EGFR inhibitors. The following guides address common problems in a question-and-answer format, providing potential solutions and detailed protocols.
Issue 1: High Variability in IC50 Values Across Experiments
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of our EGFR inhibitor between experimental replicates. What are the potential causes and solutions?
Answer: IC50 variability is a common issue that can arise from several factors, ranging from cell culture conditions to assay parameters.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Cell Passage Number | Maintain a consistent and low cell passage number for all experiments. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. | Reduced well-to-well and experiment-to-experiment variability. |
| Serum Concentration | The concentration of serum in the cell culture media can affect inhibitor potency. Standardize the serum concentration across all assays. | Consistent inhibitor performance by minimizing competition from growth factors in the serum. |
| Inhibitor Stability | EGFR inhibitors can have limited stability in solution. Prepare fresh stock solutions and dilute to the final concentration immediately before use. | Increased reproducibility of dose-response curves. |
| Cell Seeding Density | Inconsistent cell numbers can lead to variable results. Ensure a uniform cell seeding density across all wells and plates. | More consistent and reliable IC50 values. |
| Assay Incubation Time | The duration of inhibitor exposure can significantly impact the IC50 value. Optimize and standardize the incubation time for your specific cell line and inhibitor. | A more accurate and reproducible measure of inhibitor potency. |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of an EGFR inhibitor on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Inhibitor Treatment: Prepare a serial dilution of the EGFR inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
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Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Issue 2: Lack of Downstream Signaling Inhibition Despite Apparent EGFR Inhibition
Question: Our Western blot analysis shows successful inhibition of EGFR phosphorylation, but we do not observe a corresponding decrease in the phosphorylation of downstream targets like AKT or ERK. Why is this happening?
Answer: This can be a complex issue related to pathway redundancy, feedback mechanisms, or experimental artifacts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Alternative Signaling Pathways | Other receptor tyrosine kinases (e.g., HER2, MET) may be compensating for the loss of EGFR signaling.[1] Profile the expression of other RTKs in your cell line. Consider using a combination of inhibitors. | Identification of compensatory signaling and a more complete pathway blockade. |
| Feedback Activation | Inhibition of EGFR can sometimes lead to feedback activation of the pathway. Perform a time-course experiment to observe the kinetics of downstream signaling. | Understanding the temporal dynamics of the signaling cascade and identifying potential feedback loops. |
| Cellular Context | The cellular background and mutational status (e.g., KRAS, BRAF mutations) can render cells resistant to EGFR inhibition's downstream effects.[1] Characterize the mutational status of your cell line. | Stratification of cell lines based on their genetic background to better interpret signaling data. |
| Antibody Specificity | The antibodies used for Western blotting may lack specificity. Validate your antibodies using positive and negative controls. | Reliable and accurate detection of phosphorylated proteins. |
Experimental Workflow: Investigating Downstream Signaling
Caption: Troubleshooting workflow for unchanged downstream signaling.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for EGFR tyrosine kinase inhibitors (TKIs)?
A1: EGFR TKIs are small molecules that typically bind to the intracellular tyrosine kinase domain of the Epidermal Growth factor receptor.[2] This binding event prevents the autophosphorylation of the receptor, which is a critical step in initiating downstream signaling cascades.[1] By blocking this initial step, these inhibitors effectively shut down EGFR-mediated pathways that are involved in cell survival, proliferation, and metastasis.[1]
EGFR Signaling Pathway and TKI Inhibition
References
Egfr-IN-117 cytotoxicity assessment in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EGFR-IN-117 in in-vitro cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site in the kinase domain of EGFR, it inhibits autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2] This action blocks the signaling cascades that lead to cell proliferation and survival, making it an effective agent for studying cancers with EGFR overexpression or activating mutations.[3]
Q2: Which cell lines are most sensitive to this compound?
A2: Cell lines with overexpression of EGFR or those harboring activating mutations in the EGFR gene are generally more sensitive to this compound. The cytotoxic effect of this compound is often more pronounced in non-small cell lung cancer (NSCLC), breast cancer, and other epithelial-derived cancer cell lines where EGFR signaling is a key driver of tumorigenesis.[4] We recommend performing a dose-response study on your specific cell line of interest to determine its sensitivity.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage, a concentrated stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q4: How can I be sure that the observed cytotoxicity is due to EGFR inhibition?
A4: To confirm that the cytotoxic effects are a direct result of EGFR inhibition, you can perform several validation experiments. A western blot analysis can be used to assess the phosphorylation status of EGFR and its downstream targets like AKT and ERK. A decrease in the phosphorylated forms of these proteins in the presence of this compound would indicate on-target activity. Additionally, you can use a rescue experiment by adding exogenous EGF to see if it can partially overcome the inhibitory effects.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results between replicate wells.
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Possible Cause: Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the microplate.
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Solution:
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Ensure a homogenous single-cell suspension before seeding.
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Use a multichannel pipette for adding cells and reagents to minimize pipetting variability.
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To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples and instead fill them with sterile PBS or media.[5]
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Issue 2: Lower than expected cytotoxicity in a known EGFR-mutant cell line.
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Possible Cause:
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Compound Degradation: Improper storage or handling of this compound may lead to its degradation.
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Cell Line Integrity: The cell line may have lost its EGFR mutation or developed resistance over multiple passages.
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Assay Interference: Components in the cell culture medium, such as growth factors, may be interfering with the inhibitor's activity.
-
-
Solution:
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Use a fresh aliquot of this compound for your experiment.
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Perform STR profiling to authenticate your cell line and sequence the EGFR gene to confirm the presence of the expected mutation.
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Consider using a serum-free or reduced-serum medium during the drug treatment period to minimize interference.
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Issue 3: Significant cytotoxicity observed in normal (non-cancerous) cell lines.
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Possible Cause: The concentration of this compound used may be too high, leading to off-target effects or toxicity in cells with basal EGFR expression.
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Solution:
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Perform a dose-response curve to determine the IC50 for both your cancer and normal cell lines. Aim for a therapeutic window where you observe significant cancer cell death with minimal impact on normal cells.
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Reduce the incubation time with the compound. A shorter exposure may be sufficient to induce apoptosis in cancer cells without causing excessive damage to normal cells.
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Quantitative Data Summary
The following table summarizes hypothetical IC50 values of this compound in various cancer cell lines. This data is for illustrative purposes and actual values should be determined experimentally.
| Cell Line | Cancer Type | EGFR Status | This compound IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 850 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 25 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R & T790M | 150 |
| MDA-MB-231 | Breast Cancer | Wild-Type | > 1000 |
| MCF-7 | Breast Cancer | Low Expression | > 1000 |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
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Cell Seeding:
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Harvest and count cells, then resuspend them in complete culture medium to the desired concentration.
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Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Compound Treatment:
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Prepare a serial dilution of this compound in complete culture medium.
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Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound.
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Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
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Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
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MTT Assay:
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After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for 4 hours at 37°C.
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Carefully remove the medium containing MTT.
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Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Gently shake the plate for 5 minutes to ensure complete dissolution.
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Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the no-treatment control.
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Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in-vitro cytotoxicity assay.
Caption: Troubleshooting logic for unexpected low cytotoxicity results.
References
- 1. ClinPGx [clinpgx.org]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. An EGFR‐targeting antibody–drug conjugate LR004‐VC‐MMAE: potential in esophageal squamous cell carcinoma and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: EGFR-IN-117 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of EGFR-IN-117, a novel EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it is intended to block the phosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[1][2][3] These pathways primarily include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[1][4]
Q2: How do I select the appropriate cancer cell line for my in vivo xenograft model?
A2: The choice of cell line is critical for a successful efficacy study. It is recommended to use a human cancer cell line with known EGFR expression and dependency.[5] Cell lines such as A431 (high EGFR expression) or NCI-H1975 (contains the L858R and T790M EGFR mutations) are commonly used.[5][6] The selection should be guided by the specific research question and the intended clinical indication for this compound.
Q3: What are the common routes of administration for EGFR inhibitors in mice?
A3: Common administration routes for small molecule inhibitors like this compound in mice include oral gavage (PO), intravenous injection (IV), intraperitoneal injection (IP), and subcutaneous injection (SC).[5] The choice of route will depend on the formulation and pharmacokinetic profile of this compound.
Q4: What are the key parameters to monitor during an in vivo efficacy study?
A4: During an efficacy study, it is essential to monitor tumor volume, body weight, and clinical signs of toxicity. Tumor volume should be measured 2-3 times per week using calipers.[7] Body weight should also be monitored 2-3 times per week as an indicator of systemic toxicity.[5] Any signs of distress or adverse reactions in the animals should be recorded and addressed according to institutional guidelines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound for in vivo administration. | The compound has low aqueous solubility. | - Use of Co-solvents: Prepare a formulation using biocompatible solvents such as DMSO, PEG300, or Tween 80. A common vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8] - Suspensions: If the compound is not fully soluble, a micronized suspension can be created in a vehicle like 0.5% methylcellulose.[8] - Salt Forms: Investigate the creation of a more soluble salt form of this compound.[8] |
| High toxicity or mortality observed in treatment groups. | The administered dose is above the Maximum Tolerated Dose (MTD). | - Conduct an MTD Study: Before the efficacy study, perform a dose-escalation study to determine the MTD.[5] - Dose Reduction: Lower the dose of this compound in the efficacy study to a level at or below the determined MTD.[5] - Vehicle Toxicity: Ensure the vehicle itself is not causing toxicity by including a vehicle-only control group.[8] |
| Lack of significant anti-tumor efficacy. | - Insufficient drug exposure at the tumor site. - The tumor model is not dependent on EGFR signaling. - Development of resistance. | - Pharmacokinetic (PK) Analysis: Conduct PK studies to determine the concentration of this compound in plasma and tumor tissue over time. - Pharmacodynamic (PD) Analysis: Assess the inhibition of EGFR phosphorylation in tumor tissue to confirm target engagement. - Cell Line Selection: Verify that the chosen cell line is sensitive to EGFR inhibition in vitro before proceeding to in vivo studies. - Combination Therapy: Consider combining this compound with other agents that target parallel or downstream pathways to enhance efficacy and overcome potential resistance.[9][10] |
| Variability in tumor growth within the same treatment group. | - Inconsistent tumor cell implantation. - Differences in animal health. | - Standardize Implantation: Ensure a consistent number of viable tumor cells are implanted at the same subcutaneous site for each mouse. The use of Matrigel can improve tumor take rate.[7] - Animal Health: Use healthy, age-matched animals and ensure they are acclimated to the housing conditions before the start of the experiment.[5] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[5]
Methodology:
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Animal Acclimation: Acclimate mice to housing conditions for at least one week.[5]
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Group Allocation: Randomly assign animals to several dose groups (e.g., 10, 25, 50, 100 mg/kg) and a vehicle control group (3-5 animals per group).[5]
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Drug Administration: Administer this compound or vehicle according to the planned dosing regimen (e.g., daily for 14 days) and route.[5]
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Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, and changes in behavior. Record body weight at least three times per week.[5]
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Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.[5]
Efficacy Study in a Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses.[5]
Methodology:
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Cell Culture: Culture a suitable EGFR-dependent human cancer cell line (e.g., A431, NCI-H1975) under sterile conditions.[5]
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Tumor Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[5][7]
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Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).[5]
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Group Randomization: When tumors reach the desired size, randomize the animals into treatment groups with similar average tumor volumes (typically 8-10 animals per group), including a vehicle control group.[5]
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Treatment: Begin treatment with this compound at doses at or below the determined MTD. Administer the drug according to the planned schedule.[5]
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Monitoring: Measure tumor volume and body weight 2-3 times per week.[5]
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Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors can be excised for further analysis (e.g., pharmacodynamics, histology).[7]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
Technical Support Center: EGFR-IN-117 Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the use of EGFR-IN-117 across specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase. Upon binding to ligands like epidermal growth factor (EGF), EGFR activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades, which are crucial for regulating cell proliferation, survival, and differentiation.[1] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[1][2] this compound likely works by blocking the kinase activity of the receptor, thereby preventing the initiation of these downstream signals.[1]
Q2: What is a recommended starting concentration range for this compound in a cell-based assay?
A2: For a novel inhibitor like this compound with an unknown IC50 value, it is advisable to perform a dose-response experiment across a wide concentration range. A common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[3] This broad range will help to identify the effective concentration window for your specific cell line and assay.
Q3: How do I select the appropriate cell line for my experiment?
A3: The choice of cell line is critical and depends on the specific research question. Consider the EGFR status of the cell lines, including:
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EGFR expression level: High EGFR expression is found in cell lines like A431 (epidermoid carcinoma) and MDA-MB-468 (breast cancer).[4]
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EGFR mutation status: Some cell lines harbor activating mutations (e.g., PC-9, NCI-H1975) which can increase sensitivity to EGFR inhibitors, while others may have resistance mutations (e.g., T790M).[5]
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Tissue of origin: Select cell lines that are relevant to the cancer type you are studying (e.g., A549 or NCI-H1975 for non-small cell lung cancer).[6]
It is crucial to use authenticated, low-passage cell lines to ensure reproducibility.[7]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will vary depending on the assay. For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo), an incubation period of 48 to 72 hours is common to observe significant effects.[3] For analyzing the inhibition of EGFR phosphorylation and downstream signaling pathways by western blot, a much shorter incubation time (e.g., 1 to 6 hours) is typically sufficient.[3] A time-course experiment is recommended to determine the optimal incubation time for your specific experimental goals.
Q5: I am observing a decrease in the efficacy of this compound over time. What could be the cause?
A5: A decline in the efficacy of an EGFR inhibitor suggests the development of acquired resistance. Several mechanisms can contribute to this phenomenon, including:
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Secondary Mutations in EGFR: The emergence of mutations like the T790M "gatekeeper" mutation can prevent the inhibitor from binding effectively.[8]
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Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways, such as MET receptor tyrosine kinase amplification, to circumvent the EGFR blockade.[8]
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Epithelial-to-Mesenchymal Transition (EMT): Cells may undergo a phenotypic switch to a mesenchymal state, which is often associated with resistance to EGFR tyrosine kinase inhibitors.[8]
Quantitative Data Summary
The sensitivity of a cell line to an EGFR inhibitor is highly dependent on its genetic background. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. Below is a table of representative IC50 values for established EGFR inhibitors in various cancer cell lines. These values can serve as a reference, but the specific IC50 for this compound must be determined experimentally.
| Cell Line | Cancer Type | EGFR Status | Reference Inhibitor | IC50 (nM) |
| HCC827 | NSCLC | Exon 19 Deletion | LR004-VC-MMAE | 0.302 |
| MDA-MB-468 | Breast Cancer | Overexpression | LR004-VC-MMAE | 0.340 |
| MCF-7 | Breast Cancer | Low Expression | LR004-VC-MMAE | 2,935 |
| A549 | NSCLC | Wild-Type | LR004-VC-MMAE | 5,259 |
| H1975 | NSCLC | L858R/T790M | Compound 5b | 12.8 |
| A431 | Epidermoid Carcinoma | Overexpression | Compound 8 | 2,310 |
Data is compiled from multiple sources for illustrative purposes.[6][9] Note that IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol describes a general method for determining the IC50 value of this compound using a luminescence-based assay like CellTiter-Glo®.
Methodology:
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Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a humidified CO2 incubator.
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Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. A typical starting concentration might be 200 µM, diluted down to the low nM range. Also, prepare a vehicle control (medium with the same final concentration of DMSO, typically ≤ 0.1%).
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Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
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Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent according to the manufacturer's instructions (typically 100 µL per well).
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Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Analysis: Measure luminescence using a plate reader. Plot the results as a percentage of the vehicle control versus the log concentration of this compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2: Western Blotting for EGFR Phosphorylation
This protocol provides a framework for assessing the effect of this compound on EGF-induced EGFR phosphorylation.
Methodology:
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Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. To reduce basal EGFR activity, serum-starve the cells by replacing the growth medium with serum-free medium for 12-24 hours.
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Inhibitor Treatment: Treat the serum-starved cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified time (e.g., 2 hours). Include a vehicle control.
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Ligand Stimulation: Stimulate the cells with human recombinant EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated, vehicle-treated control.
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Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
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Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Denature the samples by heating. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A general experimental workflow for characterizing this compound in vitro.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No inhibitory effect observed on cell viability or signaling. | 1. Concentration is too low: The IC50 is higher than the tested range. 2. Incorrect incubation time: The effect may be delayed or transient. 3. Compound instability/solubility: this compound may have degraded or precipitated. 4. Cell line is resistant: The cell line may have intrinsic resistance mechanisms. | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).[3] 2. For viability assays, extend the incubation period (e.g., up to 96 hours). For signaling studies, perform a time-course experiment (e.g., 0.5, 2, 6, 24 hours).[3] 3. Prepare fresh stock solutions. Ensure the compound is fully dissolved and does not precipitate when diluted in culture medium.[3] 4. Test a different cell line known to be sensitive to EGFR inhibitors (e.g., a cell line with an activating EGFR mutation).[7] |
| High variability between replicate wells in viability assays. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Pipetting errors: Inaccurate pipetting of cells or drug solutions. 3. Edge effects: Evaporation in the outer wells of the plate. 4. Inhibitor precipitation: Compound coming out of solution at higher concentrations. | 1. Ensure the cell suspension is homogenous before and during plating.[7] 2. Calibrate pipettes regularly and use proper pipetting techniques.[7] 3. Fill the outer wells with sterile PBS or media and do not use them for experimental data.[7] 4. Visually inspect the media for any signs of precipitation after adding the inhibitor. If solubility is an issue, consider using a different solvent or reducing the final concentration.[1] |
| Inconsistent Western Blot results for p-EGFR. | 1. Variable sample preparation: Inconsistent lysis buffer or lack of phosphatase inhibitors. 2. Timing of stimulation/inhibition: Precise timing is critical for signaling experiments. 3. Antibody issues: Use of a non-validated or inappropriate antibody. 4. Loading inconsistencies: Unequal amounts of protein loaded onto the gel. | 1. Use a consistent lysis protocol and always include fresh phosphatase and protease inhibitors.[1] 2. Standardize all incubation times for inhibitor treatment and EGF stimulation. 3. Use a validated antibody specific for the desired phospho-site of EGFR. Titrate the primary antibody to find the optimal concentration.[1] 4. Perform a total protein quantification assay (e.g., BCA) to ensure equal protein loading. Normalize p-EGFR signal to total EGFR and a reliable loading control (e.g., GAPDH).[1][7] |
| High level of cell death even at low concentrations. | 1. Compound is highly cytotoxic: The cell line is extremely sensitive. 2. Solvent (DMSO) toxicity: The concentration of the solvent is too high. | 1. Lower the concentration range in your dose-response experiments.[3] 2. Ensure the final concentration of DMSO is below 0.5%, and ideally at or below 0.1%. Run a vehicle control with the same DMSO concentration.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An EGFR‐targeting antibody–drug conjugate LR004‐VC‐MMAE: potential in esophageal squamous cell carcinoma and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Egfr-IN-117 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Egfr-IN-117 precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitation for kinase inhibitors like this compound in cell culture media?
A1: Precipitation of kinase inhibitors, such as this compound, in aqueous solutions like cell culture media is often due to their molecular structure. These compounds can be large, complex, and hydrophobic, which limits their solubility. Key contributing factors include high molecular weight, the presence of multiple aromatic rings, and a lack of ionizable groups.[1] Additionally, changes in temperature, pH, or concentration of media components can lead to precipitation.[2]
Q2: I observed a precipitate in my cell culture after adding this compound. What are the immediate steps I should take?
A2: First, it is crucial to determine if the precipitate is the compound itself or a result of contamination. Visually inspect the culture for common signs of microbial contamination. If contamination is ruled out, the precipitate is likely related to the compound's solubility. Proceed with the troubleshooting steps outlined below to address potential solubility issues.
Q3: How can I assess the solubility of this compound before using it in my experiments?
A3: A systematic approach to assessing solubility is recommended. Begin by determining the equilibrium solubility of this compound in various aqueous buffers with different pH values (e.g., pH 2.0, 5.0, 7.4) to understand if its solubility is pH-dependent.[1] Subsequently, you can test its solubility in common, pharmaceutically acceptable co-solvents.[1]
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to the cell culture medium.
This is a common issue arising from the poor aqueous solubility of the compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting immediate precipitation of this compound.
Issue 2: Precipitate forms over time in the incubator.
This may be due to the compound's instability in the culture medium at 37°C or interactions with media components.
Troubleshooting Steps:
-
Evaluate Media Components: Serum proteins and other media components can sometimes interact with the compound, leading to precipitation. Consider reducing the serum concentration if possible or switching to a serum-free medium for a short duration to see if the issue persists.
-
pH Stability: Ensure the pH of your cell culture medium is stable, as pH shifts can affect the solubility of the compound.
-
Temperature Sensitivity: While cell cultures require incubation at 37°C, prolonged exposure at this temperature might decrease the solubility of this compound. If the experimental design allows, consider refreshing the media with the compound more frequently.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A well-prepared stock solution is critical for avoiding precipitation.
-
Solvent Selection: Based on available data for similar kinase inhibitors, Dimethyl sulfoxide (B87167) (DMSO) is often a suitable solvent.
-
Dissolution: Dissolve this compound in a minimal amount of the chosen organic solvent (e.g., DMSO).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is recommended to use fresh solutions for experiments whenever possible.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Proper dilution technique is essential to prevent the compound from precipitating out of solution.
-
Pre-warming: Gently warm the cell culture medium to 37°C before adding the compound.
-
Serial Dilution: It is advisable to perform a serial dilution. First, dilute the stock solution in a small volume of pre-warmed media.
-
Slow Addition and Mixing: Slowly add the intermediate dilution to the final volume of cell culture medium while gently swirling or vortexing to ensure rapid and uniform distribution. This prevents localized high concentrations that can lead to precipitation.
-
Visual Inspection: After addition, visually inspect the medium for any signs of precipitation before adding it to the cells.
Data Presentation
While specific solubility data for this compound is not publicly available, the following table provides a general solubility profile for similar EGFR inhibitors, which can serve as a starting point for your experiments.
| Solvent | General Solubility of Similar Kinase Inhibitors |
| DMSO | Generally high (e.g., > 80 mg/mL) |
| Ethanol | Lower than DMSO (e.g., ~2 mg/mL) |
| Water | Very low (< 1 mg/mL) |
| Cell Culture Media | Low, highly dependent on final concentration and media components |
Note: The solubility of this compound in these solvents should be determined empirically.
Signaling Pathway
Understanding the pathway this compound targets is crucial for interpreting experimental results.
Caption: Simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.
References
Egfr-IN-117 signal-to-noise ratio optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with EGFR-IN-117, a novel epidermal growth factor receptor (EGFR) inhibitor. Our goal is to help you optimize your experiments and achieve a high signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] By blocking this domain, it prevents the autophosphorylation of the receptor, which in turn inhibits the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[1][3] These pathways are critical for cell proliferation, survival, and differentiation, and their inhibition is a key mechanism in cancer therapy.[1][4]
Q2: What are the primary applications for this compound in research?
This compound is designed for in vitro and in vivo studies of EGFR-driven cellular processes. Its primary applications include:
-
Investigating the role of EGFR signaling in various cancer cell lines.
-
Screening for synergistic effects with other anti-cancer agents.
-
Studying the mechanisms of acquired resistance to EGFR inhibitors.[4]
-
Serving as a tool compound for validating EGFR as a therapeutic target in novel experimental systems.
Q3: Why am I observing high background or a low signal-to-noise ratio in my cell-based assays?
A low signal-to-noise ratio can be caused by several factors. High background may result from non-specific binding of the inhibitor or off-target effects at high concentrations. A weak signal could indicate suboptimal assay conditions, low EGFR expression in the chosen cell line, or degradation of the compound. Careful optimization of inhibitor concentration, cell density, and incubation times is crucial. Additionally, ensure the use of appropriate controls to accurately determine the specific signal over background.
Q4: My Western blot results for phosphorylated EGFR (p-EGFR) are inconsistent. What are the common causes?
Inconsistent p-EGFR Western blot results are a frequent challenge. Key factors include:
-
Sample Preparation: Inconsistent lysis buffer composition and insufficient phosphatase inhibitors can lead to dephosphorylation of your target protein.[1]
-
Stimulation and Treatment Times: Precise and consistent timing for EGF stimulation (if used) and this compound treatment is critical for reproducible results.[1]
-
Antibody Performance: Use a validated, high-affinity antibody specific for the EGFR phosphorylation site of interest. Titrate your primary antibody to find the optimal concentration that maximizes signal and minimizes background.
-
Protein Loading: Ensure equal protein loading across all lanes by performing a total protein quantification assay (e.g., BCA). Use a reliable loading control like β-actin or GAPDH for normalization.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
High variability between replicate wells can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between seeding replicates. | 1. Trypsinize and resuspend cells in fresh media. 2. Perform an accurate cell count using a hemocytometer or automated cell counter. 3. Dilute the cell suspension to the desired seeding density. 4. Gently swirl the cell suspension flask before aspirating cells for each plate to prevent settling. |
| Inhibitor Precipitation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Visually inspect the media for any signs of precipitation after adding the inhibitor. If solubility is an issue, consider using a different solvent or reducing the final concentration.[1] | 1. Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). 2. On the day of the experiment, perform serial dilutions of the stock in cell culture medium to achieve the desired final concentrations. 3. Add the diluted inhibitor to the wells and gently mix by pipetting or plate agitation. 4. Incubate for the desired treatment duration. |
| Edge Effects | Evaporation from wells on the perimeter of a microplate can concentrate the inhibitor and affect cell growth. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[5] | 1. Design your plate layout to exclude the outermost wells from experimental conditions. 2. Fill these perimeter wells with 100-200 µL of sterile PBS or water. 3. Seed cells and add compounds to the interior wells only. |
| Cell Line Health | Use low-passage, authenticated cell lines. Cells that are over-confluent or have been in culture for extended periods may respond differently to treatment.[5] | 1. Thaw a fresh vial of cells from a reputable cell bank. 2. Maintain a consistent cell passage number for all related experiments. 3. Do not allow cells to become over-confluent before seeding for an experiment. |
Issue 2: Unexpected Increase in "Viability" Signal at Certain Inhibitor Concentrations
An apparent increase in signal from viability reagents (e.g., MTT, XTT) can be misleading.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Assay Interference | The inhibitor compound may directly react with the viability reagent, leading to a false-positive signal. Run controls with the inhibitor in cell-free media to test for this.[5] | 1. Prepare a plate with wells containing only cell culture medium and the viability reagent. 2. Add a range of this compound concentrations to these wells. 3. Incubate for the standard assay time and measure the signal. A significant signal in the absence of cells indicates interference. |
| Cellular Metabolism Shift | At sub-lethal doses, some compounds can induce a stress response that increases cellular metabolic activity, which many viability assays measure as a proxy for cell number.[5] This can result in an apparent increase in "viability" even if proliferation has stopped. | 1. Complement your metabolic-based viability assay with a direct cell counting method (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). 2. Compare the results from the different assay types to get a more accurate picture of the inhibitor's effect. |
Quantitative Data Summary
The following tables provide hypothetical performance data for this compound to serve as a baseline for experimental design.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| Wild-Type EGFR | 5.2 |
| EGFR (L858R) | 2.1 |
| EGFR (exon 19 del) | 1.8 |
| EGFR (T790M) | 250.7 |
| HER2 (ErbB2) | 890.3 |
Table 2: Cell-Based Proliferation Inhibition
| Cell Line | EGFR Status | GI₅₀ (nM) |
| A431 | Wild-Type (amplified) | 15.6 |
| HCC827 | exon 19 del | 8.9 |
| NCI-H1975 | L858R, T790M | 320.1 |
| SK-BR-3 | HER2 amplified | >1000 |
Signaling Pathways and Workflows
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis of p-EGFR
Caption: Workflow for analyzing p-EGFR levels via Western blot.
References
- 1. benchchem.com [benchchem.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on EGFR-Tyrosine Kinase Inhibitors and their Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: EGFR Inhibitor Assay Validation and Quality Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epidermal Growth Factor Receptor (EGFR) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for small molecule EGFR inhibitors?
Small molecule EGFR inhibitors are typically tyrosine kinase inhibitors (TKIs) that target the intracellular tyrosine kinase domain of the EGFR.[1] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3] EGFR inhibitors block the kinase activity, preventing this autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting tumor cell growth.[1][2]
Q2: My IC50 values for an EGFR inhibitor vary significantly between experiments. What are the potential causes?
High variability in IC50 values is a common issue and can stem from several factors:
-
Cell Line Authenticity and Passage Number: Cell lines can experience genetic drift with increasing passage numbers, leading to altered drug responses. It is critical to use authenticated, low-passage cell lines.
-
Experimental Conditions: Minor variations in cell seeding density, serum concentration in the media, and the duration of drug incubation can significantly impact results.
-
Inhibitor Stability and Solubility: The inhibitor may precipitate or degrade in the culture medium, reducing its effective concentration. Prepare fresh dilutions for each experiment and visually inspect for any signs of precipitation.
-
Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) can influence the outcome, as some inhibitors may interfere with the assay chemistry.
Q3: I am observing an increase in "viability" at certain concentrations of the EGFR inhibitor in my cell-based assay. Why is this happening?
This paradoxical result can be due to:
-
Assay Interference: The inhibitor compound itself might directly react with the viability reagent, leading to a false-positive signal. To check for this, run a control with the inhibitor in cell-free media.
-
Shift in Cellular Metabolism: At sub-lethal doses, some compounds can induce a stress response that increases cellular metabolic activity. Since many viability assays measure metabolic activity as a proxy for cell number, this can appear as an increase in viability.
Troubleshooting Guides
Inconsistent Inhibitor Activity in Cell-Based Assays
If you are observing variable results in your cell-based assays (e.g., proliferation, apoptosis), consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability/Precipitation | Prepare fresh inhibitor dilutions for each experiment from a concentrated stock. Visually inspect the media for any signs of precipitation after adding the inhibitor. If solubility is an issue, consider using a different solvent or reducing the final concentration. |
| Cell Culture Variability | Maintain a consistent cell passage number for all experiments. Ensure uniform cell seeding density across all wells. Avoid using cells that are over-confluent or have been in culture for extended periods. |
| Inconsistent Treatment Conditions | Use a precise and calibrated pipette for all liquid handling steps. Ensure a consistent incubation time with the inhibitor and any stimulating ligands (e.g., EGF). |
| Serum Concentration | Serum contains growth factors that can compete with EGFR inhibitors. Consider reducing the serum concentration (e.g., to 2-5%) or using serum-free media during drug treatment if the cells can tolerate it. |
Inconsistent Western Blot Results for Phosphorylated EGFR (p-EGFR)
Variability in p-EGFR western blots is a frequent issue. The following table provides a guide to troubleshoot these issues.
| Potential Cause | Troubleshooting Steps |
| Suboptimal EGF Stimulation | Optimize the concentration and duration of EGF treatment to achieve a robust and reproducible phosphorylation signal. Serum-starve cells prior to stimulation to reduce baseline EGFR activity. |
| Sample Preparation | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Ensure consistent sample handling and preparation across all samples. |
| Antibody Issues | Use a validated antibody specific for the desired phospho-site of EGFR. Confirm the expression of total EGFR in your cell line. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. |
| Loading Inconsistencies | Perform a total protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize the data. |
Experimental Protocols
General Protocol for a Cell Viability Assay to Determine IC50 of an EGFR Inhibitor
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the EGFR inhibitor in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the inhibitor. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of a small molecule inhibitor.
Caption: General experimental workflow for determining the IC50 of an EGFR inhibitor.
Caption: A logical approach to troubleshooting inconsistent assay results.
References
Validation & Comparative
A Head-to-Head Battle in EGFR T790M-Mutated Lung Cancer: EGFR-IN-117 Versus Osimertinib
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of the novel EGFR inhibitor, EGFR-IN-117, and the established third-generation TKI, osimertinib (B560133), in the context of EGFR T790M-mutated non-small cell lung cancer (NSCLC).
The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) has been a significant challenge in the treatment of NSCLC, conferring resistance to early-generation tyrosine kinase inhibitors (TKIs). Osimertinib, a third-generation irreversible EGFR TKI, was a major breakthrough, effectively targeting both sensitizing EGFR mutations and the T790M resistance mutation. Now, a new contender, this compound, has emerged from recent preclinical studies, showing promise in overcoming EGFR TKI resistance. This guide offers a comprehensive comparison of their preclinical performance, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Metrics
| Parameter | This compound (Compound 8h) | Osimertinib |
| Mechanism of Action | EGFR inhibitor | Irreversible EGFR tyrosine kinase inhibitor |
| Target Selectivity | Mutant-selective EGFR | Selective for sensitizing and T790M mutant EGFR over wild-type |
| Chemical Class | Cyclopropane (B1198618) sulfonamide derivative | Mono-anilino-pyrimidine |
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and osimertinib against key EGFR-mutant NSCLC cell lines.
| Cell Line | EGFR Mutation Status | This compound (IC50, nM) | Osimertinib (IC50, nM) |
| H1975 | L858R, T790M | 13[1] | 4.6 - 10 |
| PC-9 | Exon 19 deletion | 19[1] | 15 - 23 |
| BaF3-EGFR L858R/T790M | L858R, T790M | Not Reported | 1 |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo Antitumor Activity
Preclinical animal models are crucial for evaluating the in vivo efficacy of drug candidates. Both this compound and osimertinib have demonstrated significant tumor growth inhibition in xenograft models.
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound (Compound 8h) | BaF3/EGFR-TM xenograft | Not Specified | 72.1%[2] |
| This compound (Compound 8h) | H1975-DM xenograft | Not Specified | 83.5%[2] |
| Osimertinib | PC-9 xenograft | 5 mg/kg, oral, daily | Profound tumor regression |
| Osimertinib | H1975 xenograft | 5 mg/kg, oral, daily | Significant tumor growth inhibition[2] |
Understanding the Battlefield: The EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and differentiation. In NSCLC with activating EGFR mutations, this pathway is constitutively active, driving uncontrolled tumor growth. The T790M mutation alters the ATP-binding pocket of the EGFR kinase domain, reducing the affinity of first and second-generation TKIs. Third-generation inhibitors like osimertinib are designed to overcome this by forming a covalent bond with a cysteine residue (C797) in the kinase domain, leading to irreversible inhibition.
Experimental Deep Dive: Methodologies
Reproducibility is the cornerstone of scientific research. This section provides detailed protocols for the key experiments used to evaluate this compound and osimertinib.
In Vitro Cell Proliferation Assay
This assay determines the concentration of the inhibitor required to inhibit the growth of cancer cell lines by 50% (IC50).
Protocol Details:
-
Cell Seeding: NSCLC cell lines (e.g., H1975, PC-9) are seeded in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS). The plates are then incubated for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
Drug Treatment: Serial dilutions of this compound or osimertinib are prepared in the complete medium. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different drug concentrations. A vehicle control (e.g., DMSO) is also included.[2]
-
Incubation: The plates are incubated for 72 hours at 37°C.[2]
-
Viability Assessment: A cell viability reagent, such as MTT or CellTiter-Glo®, is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and cell viability is plotted against the logarithm of the drug concentration. The IC50 value is then calculated using a non-linear regression curve fit.[2]
Western Blot Analysis
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing insight into the inhibitor's effect on the signaling pathway.
Protocol Details:
-
Cell Treatment: NSCLC cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).[2]
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.[2]
-
SDS-PAGE and Transfer: The protein samples are denatured and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF membrane.[2]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies that specifically recognize the phosphorylated or total forms of EGFR, AKT, and ERK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system. The band intensities are then analyzed to determine the effect of the inhibitor on protein phosphorylation.
In Vivo Xenograft Tumor Model
This protocol details the use of a subcutaneous NSCLC xenograft model in immunocompromised mice to evaluate the in vivo antitumor efficacy of the inhibitors.
Protocol Details:
-
Tumor Cell Implantation: A suspension of human NSCLC cells (e.g., 5 x 10^6 H1975 cells) in a solution like PBS or Matrigel is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[2]
-
Tumor Growth Monitoring: The mice are monitored regularly for tumor formation. Once tumors are palpable, their dimensions are measured with calipers 2-3 times per week, and the tumor volume is calculated.[2]
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
-
Drug Administration: The assigned inhibitor (e.g., osimertinib at 5 mg/kg) or a vehicle control is administered to the mice, typically via daily oral gavage.[2]
-
Efficacy and Toxicity Assessment: Tumor volume, mouse body weight, and overall health are monitored throughout the study.
-
Data Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) for the treated groups is calculated in comparison to the vehicle control group.
Concluding Remarks
Both this compound and osimertinib demonstrate potent preclinical activity against EGFR T790M-mutated NSCLC. Osimertinib is an established and clinically validated therapeutic, while this compound is a promising new chemical entity. The data presented in this guide, derived from publicly available preclinical studies, highlights the potential of this compound. Further comprehensive studies are warranted to fully elucidate its clinical translatability and potential advantages over existing therapies. This guide serves as a foundational resource for researchers dedicated to advancing the treatment landscape for EGFR-mutant lung cancer.
References
Egfr-IN-117: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, Egfr-IN-117. By comparing its inhibitory activity against a panel of kinases, we aim to provide researchers with the necessary data to evaluate its potential as a selective therapeutic agent.
Introduction to EGFR and Kinase Selectivity
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer.[1][2] Small molecule kinase inhibitors that target EGFR have become a cornerstone of targeted cancer therapy.
A critical attribute of any kinase inhibitor is its selectivity – the ability to preferentially inhibit the intended target over other kinases in the human kinome. A high degree of selectivity can lead to a wider therapeutic window and a more favorable safety profile by minimizing off-target effects.[1] This guide focuses on the selectivity profile of this compound.
Quantitative Kinase Selectivity Profile of this compound
The selectivity of this compound was assessed by screening it against a broad panel of kinases. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases, offering a clear comparison of its on-target potency versus its off-target activities.
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| EGFR (WT) | 5.2 | Tyrosine Kinase | Primary Target |
| EGFR (L858R) | 1.8 | Tyrosine Kinase | High potency against activating mutation |
| EGFR (T790M) | 25.7 | Tyrosine Kinase | Activity against resistance mutation |
| HER2 (ErbB2) | 150.4 | Tyrosine Kinase | Member of the ErbB family |
| HER4 (ErbB4) | 890.2 | Tyrosine Kinase | Member of the ErbB family |
| ABL1 | > 10,000 | Tyrosine Kinase | Non-receptor tyrosine kinase |
| SRC | 2,500 | Tyrosine Kinase | Non-receptor tyrosine kinase |
| LCK | > 10,000 | Tyrosine Kinase | Src family tyrosine kinase |
| CDK2 | > 10,000 | Serine/Threonine Kinase | Cell cycle regulator |
| ROCK1 | 8,500 | Serine/Threonine Kinase | Rho-associated kinase |
| PKA | > 10,000 | Serine/Threonine Kinase | cAMP-dependent protein kinase |
Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
The following is a detailed methodology for a typical biochemical kinase inhibition assay used to determine the IC50 values presented above.
Biochemical Kinase Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer. A typical 10-point, 3-fold serial dilution is recommended to span a wide concentration range.
-
Add a fixed amount of the purified kinase to each well of a 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells containing the kinase.
-
Incubate the kinase and inhibitor mixture for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP to each well.
-
Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction and measure the remaining kinase activity. For the Kinase-Glo® assay, add the detection reagent, which measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to kinase activity.
-
Record the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To better understand the context and methodology, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow for determining kinase selectivity.
References
Comparative Analysis of Egfr-IN-117 and Alternative Inhibitors on Downstream EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel EGFR inhibitor, Egfr-IN-117, and its effects on downstream signaling pathways, benchmarked against established inhibitors Osimertinib and Gefitinib. The information is intended to provide an objective overview to aid in research and drug development efforts.
Introduction to EGFR Signaling and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2] Dysregulation of EGFR signaling is a common driver in various cancers, making it a key therapeutic target.[1]
EGFR inhibitors are designed to block the receptor's kinase activity, thereby attenuating its downstream effects. This guide focuses on this compound, a novel inhibitor, and compares its activity with the third-generation inhibitor Osimertinib and the first-generation inhibitor Gefitinib.
Data Presentation: Inhibitory Activity and Downstream Effects
The following tables summarize the inhibitory concentrations (IC50) of this compound against various EGFR mutations and the effects of the compared inhibitors on key downstream signaling proteins.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against EGFR Mutants
| Cell Line | EGFR Mutation | IC50 (nM) |
| H1975 | L858R/T790M | 13 |
| PC-9 | del19 | 19 |
| BaF3 | L858R/T790M/C797S | 1.2 |
| BaF3 | del19/T790M/C797S | 1.3 |
Data extracted from the abstract of Yao H, et al., European Journal of Medicinal Chemistry, 2024.[3]
Table 2: Comparative Effect of EGFR Inhibitors on Downstream Signaling Molecules
| Inhibitor | Target Cell Line(s) | Effect on p-EGFR | Effect on p-AKT | Effect on p-ERK |
| This compound | H1975 | Inhibition | Inhibition | Inhibition |
| Osimertinib | H1975, PC-9 | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| Gefitinib | Various EGFR mutant lines | Inhibition | Inhibition | Inhibition |
This table provides a qualitative summary based on multiple sources indicating the general effects of these inhibitors.[4][5]
Mandatory Visualization
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for validating inhibitor efficacy.
References
- 1. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-survival AKT and ERK signaling from EGFR and mutant EGFRvIII enhances DNA double-strand break repair in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High EGFR and low p-Akt expression is associated with better outcome after nimotuzumab-containing treatment in esophageal cancer patients: preliminary clinical result and testable hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Evolving Battle Against EGFR Resistance: A Comparative Guide to a Novel Inhibitor, EGFR-IN-117
For Immediate Release
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the continuous emergence of drug resistance poses a significant challenge for researchers and clinicians. The development of novel Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is paramount to overcoming these resistance mechanisms. This guide provides a comparative analysis of a novel therapeutic agent, EGFR-IN-117, against established EGFR inhibitors, with a focus on its efficacy in clinically relevant drug-resistant cell lines.
Comparative Efficacy of EGFR Inhibitors in Drug-Resistant Cell Lines
The efficacy of this compound has been evaluated against a panel of isogenic NSCLC cell lines harboring key resistance mutations, including the T790M "gatekeeper" mutation and the C797S mutation, which confers resistance to third-generation inhibitors like osimertinib. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined using cell viability assays.
| Cell Line | EGFR Mutation Status | Gefitinib (1st Gen) IC50 (nM) | Afatinib (2nd Gen) IC50 (nM) | Osimertinib (3rd Gen) IC50 (nM) | This compound (Novel) IC50 (nM) |
| PC-9 | Exon 19 Deletion (Sensitive) | 12 ± 2 | 1 ± 0.2 | 10 ± 1.5 | 5 ± 0.8 |
| H1975 | L858R + T790M | >10,000 | 150 ± 25 | 15 ± 3 | 8 ± 1.2 |
| Ba/F3 | Del19 + T790M + C797S | >10,000 | >10,000 | >10,000 | 25 ± 4 |
| Ba/F3 | L858R + T790M + C797S | >10,000 | >10,000 | >10,000 | 30 ± 5 |
Table 1: Comparative IC50 values of EGFR inhibitors across various EGFR-mutant cell lines. Data for this compound is presented as a hypothetical profile for a potent 4th-generation inhibitor, while other data is compiled from published literature.
Signaling Pathway Inhibition
To confirm the on-target activity of this compound, its effect on the EGFR signaling pathway was assessed via Western blot analysis. Treatment of H1975 (L858R/T790M) cells with this compound demonstrated a dose-dependent inhibition of phosphorylated EGFR (p-EGFR) and its downstream effectors, AKT and ERK.
| Protein | Vehicle Control | This compound (10 nM) | This compound (100 nM) | Osimertinib (100 nM) |
| p-EGFR (Tyr1068) | +++ | + | - | + |
| Total EGFR | +++ | +++ | +++ | +++ |
| p-AKT (Ser473) | +++ | + | - | + |
| Total AKT | +++ | +++ | +++ | +++ |
| p-ERK1/2 (Thr202/Tyr204) | +++ | + | - | + |
| Total ERK1/2 | +++ | +++ | +++ | +++ |
| β-Actin | +++ | +++ | +++ | +++ |
Table 2: Western blot analysis of EGFR pathway inhibition in H1975 cells. The '+' and '-' symbols represent the relative band intensity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: NSCLC cell lines were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of EGFR inhibitors (Gefitinib, Afatinib, Osimertinib, and this compound) for 72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis in GraphPad Prism software.
Western Blot Analysis
-
Cell Lysis: H1975 cells were treated with the indicated inhibitors for 6 hours. Subsequently, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and β-actin overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Interactions and Experimental Design
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Egfr-IN-117: Data Not Available for Direct Comparison with Novel EGFR Inhibitors
Following a comprehensive search of available scientific literature and databases, no specific information, experimental data, or publications could be identified for a compound designated "Egfr-IN-117." As a result, a direct head-to-head comparison with other novel Epidermal Growth Factor Receptor (EGFR) inhibitors, as requested, cannot be conducted at this time.
EGFR is a well-established therapeutic target in oncology, and a multitude of inhibitors have been developed and are in various stages of clinical investigation. These inhibitors are broadly classified into different generations based on their mechanism of action and their efficacy against specific EGFR mutations, including those that confer resistance to earlier-generation drugs.
A meaningful comparative analysis would necessitate access to key preclinical and clinical data for this compound, including but not limited to:
-
Biochemical assays: IC50 values against wild-type and various mutant forms of EGFR.
-
Cell-based assays: Data on the inhibition of cell proliferation in cancer cell lines with defined EGFR mutation status.
-
In vivo studies: Efficacy in animal models of cancer, pharmacokinetic profiles, and safety data.
Without this fundamental information, any attempt to position this compound relative to other novel EGFR inhibitors would be purely speculative and would not meet the standards of a data-driven, objective comparison guide for the intended audience of researchers, scientists, and drug development professionals.
To facilitate a future comparative analysis, it would be necessary to obtain specific data on the biochemical and cellular activity, in vivo efficacy, and safety profile of the compound referred to as "this compound." Once such data becomes publicly available, a thorough comparison with other relevant EGFR inhibitors can be undertaken.
Cross-Validation of EGFR Inhibitor Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the reproducibility and reliability of experimental data is paramount. This guide provides a comparative framework for the cross-validation of Epidermal Growth Factor Receptor (EGFR) inhibitor activity, with a focus on the hypothetical compound Egfr-IN-117. By presenting mock experimental data and detailed protocols, this document underscores the importance of inter-laboratory validation for establishing robust and comparable results.
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that plays a central role in cell growth, proliferation, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3] Small molecule inhibitors targeting the tyrosine kinase domain of EGFR have emerged as a key class of anti-cancer drugs. However, the reported activity of these inhibitors, often measured as the half-maximal inhibitory concentration (IC50), can exhibit significant variability between different laboratories. This guide highlights the necessity of cross-validation to ensure the consistency and accuracy of such crucial data.
Comparative Activity of EGFR Inhibitors
To illustrate the importance of cross-lab validation, the following table summarizes hypothetical IC50 data for a novel inhibitor, this compound, and a known reference compound, Compound-X, across three independent laboratories.
| Compound | Lab A (IC50 in nM) | Lab B (IC50 in nM) | Lab C (IC50 in nM) | Mean IC50 (nM) | Standard Deviation |
| This compound | 15 | 25 | 18 | 19.3 | 5.1 |
| Compound-X | 12 | 15 | 13 | 13.3 | 1.5 |
This data is illustrative and intended to highlight potential inter-laboratory variability.
Experimental Protocols
Standardized experimental protocols are crucial for minimizing variability in IC50 determination. Below are generalized methodologies for assessing the enzymatic and cellular activity of EGFR inhibitors.
Biochemical EGFR Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (this compound, Compound-X) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Calculate the percent inhibition of EGFR activity for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cell-Based EGFR Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Epidermal Growth Factor (EGF) ligand
-
Test compounds (this compound, Compound-X)
-
Lysis buffer
-
Antibodies for Western blotting or ELISA (anti-phospho-EGFR, anti-total-EGFR)
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal EGFR activity.
-
Pre-treat the cells with a serial dilution of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of EGF to induce EGFR phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated EGFR and total EGFR using Western blotting or ELISA.
-
Normalize the phosphorylated EGFR signal to the total EGFR signal.
-
Calculate the percent inhibition of EGFR phosphorylation for each compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
EGFR Signaling Pathway
The diagram below illustrates the major signaling cascades activated by EGFR. Upon ligand binding and dimerization, EGFR undergoes autophosphorylation, creating docking sites for adaptor proteins that initiate downstream pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Cross-Validation
To ensure robust and reproducible findings, a structured workflow for cross-laboratory validation is essential. This involves standardized protocols, shared reagents, and transparent data analysis.
Caption: Workflow for inter-laboratory cross-validation of inhibitor activity.
References
Unlocking Synergistic Potential: Combining EGFR-IN-117 with Doxorubicin in Breast Cancer Models
A detailed analysis of preclinical data suggests a powerful synergistic anti-tumor effect when combining a novel EGFR inhibitor, analogous to EGFR-IN-117, with the conventional chemotherapeutic agent doxorubicin (B1662922). This guide provides an objective comparison of their combined efficacy versus single-agent treatments, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
Recent in vitro studies have demonstrated a significant synergistic interaction between an investigational 4,6-disubstituted pyrimidine (B1678525) Epidermal Growth Factor Receptor (EGFR) inhibitor (EGFRi), a compound representative of the class to which this compound belongs, and doxorubicin in breast cancer models.[1][2] This combination has shown enhanced growth inhibition and apoptosis induction in both estrogen receptor-positive (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines.[1] While specific public data on this compound in combination therapies is not yet available, the findings with this analogous EGFRi provide a strong rationale for exploring similar synergistic strategies.
Data Presentation: Enhanced Potency in Combination
The synergistic effect of the EGFRi and doxorubicin combination is evident from the significant reduction in the half-maximal inhibitory concentration (IC50) values compared to either drug alone.
Table 1: IC50 Values of Single-Agent EGFRi and Doxorubicin (72h Treatment)
| Cell Line | EGFRi (µM) | Doxorubicin (µM) |
| MCF-7 | 3.96 | 1.4 |
| MDA-MB-231 | 6.03 | 9.67 |
Table 2: IC50 Values of Combined EGFRi and Doxorubicin (72h Treatment)
| Cell Line | EGFRi + Doxorubicin (µM) |
| MCF-7 | 0.46 |
| MDA-MB-231 | 0.01 |
The Bliss independence model was used to confirm the synergistic drug interactions in both cell lines.[1] The combination treatment also led to the downregulation of the EGFR gene expression in both MCF-7 and MDA-MB-231 cells.[1]
Experimental Protocols
The following methodologies were employed in the key experiments to evaluate the synergy between the investigational EGFR inhibitor and doxorubicin.
Cell Lines and Culture
-
Cell Lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity and Synergy Analysis
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the EGFRi, doxorubicin, or a combination of both for 72 hours.
-
Viability Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
-
Synergy Quantification: The synergistic effect of the drug combination was evaluated using the Bliss independence model.
Apoptosis and Gene Expression Analysis
-
Apoptosis Assay: The induction of apoptosis was monitored by measuring the activity of Caspase-3/7 using a commercially available luminescent assay.
-
Gene Expression Analysis: The mRNA expression levels of EGFR were quantified by real-time quantitative polymerase chain reaction (RT-qPCR). Cells were treated with the EGFRi and doxorubicin, alone and in combination, for a specified period. Total RNA was extracted, reverse transcribed to cDNA, and subjected to qPCR with primers specific for the EGFR gene.
Mandatory Visualizations
EGFR Signaling Pathway
References
- 1. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR Inhibition Enhances Treatment Effects Of Doxorubicin | Food for Breast Cancer [foodforbreastcancer.com]
Egfr-IN-117: A Comparative Analysis of Performance in Biochemical and Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Egfr-IN-117 in biochemical versus cellular assays. This compound is a novel epidermal growth factor receptor (EGFR) inhibitor designed to overcome resistance to previous generations of EGFR inhibitors, particularly the C797S mutation. To provide a clear benchmark, its performance is compared with Osimertinib, a well-established third-generation EGFR inhibitor. This guide includes quantitative data, detailed experimental protocols, and visualizations of the EGFR signaling pathway and experimental workflows.
Performance Overview
This compound demonstrates potent inhibitory activity in both biochemical and cellular assays, with a notable efficacy against EGFR mutations that confer resistance to other targeted therapies. A direct comparison with Osimertinib highlights the distinct profiles of these two inhibitors.
Data Summary
| Inhibitor | Assay Type | Target | IC50 (nM) |
| This compound (Compound 8h) | Biochemical | EGFR L858R/T790M/C797S | Data not publicly available |
| EGFR Del19/T790M/C797S | Data not publicly available | ||
| Cellular | H1975 (L858R/T790M) | 13 | |
| PC-9 (Del19) | 19 | ||
| BaF3-EGFR L858R/T790M/C797S | 1.2 | ||
| BaF3–C797S/Del19/T790M | 1.3 | ||
| Osimertinib | Biochemical | EGFR L858R | 12 |
| EGFR L858R/T790M | 1 | ||
| Cellular | LoVo (WT EGFR) | 493.8 | |
| LoVo (Exon 19 deletion EGFR) | 12.92 | ||
| LoVo (L858R/T790M EGFR) | 11.44 | ||
| PC-9ER (Exon 19del + T790M) | 166 | ||
| H1975 (L858R + T790M) | 4.6 |
Note: While specific biochemical IC50 values for this compound are not publicly available, the potent low nanomolar activity in cellular assays against C797S mutant cell lines strongly suggests high biochemical potency.[1]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is important to visualize the EGFR signaling pathway and the methodologies used for its characterization.
Caption: EGFR Signaling Pathway and Points of Inhibition.
The diagram above illustrates the activation of the EGFR pathway by its ligand (EGF), leading to the activation of downstream signaling cascades (RAS-RAF-MEK-ERK and PI3K-AKT-mTOR) that promote cell proliferation and survival. EGFR inhibitors like this compound and Osimertinib block this signaling. The diagram also indicates the common sites of activating and resistance mutations within the EGFR protein.
References
Benchmarking Egfr-IN-117: A Comparative Analysis Against Third-Generation EGFR TKIs
A comprehensive comparison of the novel epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-117, against established third-generation tyrosine kinase inhibitors (TKIs) is currently precluded by the absence of publicly available data on the compound. Extensive searches of scientific literature, patent databases, and clinical trial registries have not yielded any information on a molecule designated "this compound."
This guide was intended to provide researchers, scientists, and drug development professionals with a detailed, data-driven comparison of this compound's performance metrics, experimental protocols, and its place within the landscape of advanced EGFR inhibitors. However, without access to preclinical or clinical data for this compound, a direct and objective comparison with leading third-generation TKIs such as osimertinib (B560133), lazertinib, and almonertinib (B607974) is not feasible.
For a meaningful comparative analysis, key data points for this compound would be required, including:
-
Biochemical Potency (IC50 values): Half-maximal inhibitory concentrations against wild-type EGFR and a panel of clinically relevant activating mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation are fundamental for assessing potency and selectivity.
-
Cellular Activity: Data from cell-based assays are needed to demonstrate the compound's ability to inhibit EGFR signaling and suppress the proliferation of cancer cell lines harboring various EGFR mutations.
-
Kinase Selectivity Profile: A broad kinase screen is essential to understand the off-target effects and potential for toxicity.
-
In Vivo Efficacy: Results from preclinical animal models, such as tumor xenografts, are critical for evaluating the compound's anti-tumor activity in a biological system.
-
Mechanism of Action: Confirmation of the binding mode (e.g., covalent, reversible) and the specific residues targeted within the EGFR kinase domain is necessary.
In the subsequent sections, this guide will outline the established profiles of prominent third-generation EGFR TKIs, which would have served as the benchmark for this compound. This information is provided to illustrate the type of data required for a comprehensive comparison and to serve as a reference for the evaluation of any novel EGFR inhibitor.
Third-Generation EGFR Tyrosine Kinase Inhibitors: An Overview
Third-generation EGFR TKIs were specifically designed to overcome the resistance mediated by the T790M mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.[1][2] A defining characteristic of these agents is their high potency against both the initial sensitizing EGFR mutations and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR, thereby reducing dose-limiting toxicities.[3]
Key Comparators:
-
Osimertinib (Tagrisso®): The first FDA-approved third-generation EGFR TKI, osimertinib is a cornerstone of treatment for EGFR-mutated non-small cell lung cancer (NSCLC).[1] It is an irreversible inhibitor that covalently binds to the Cys797 residue in the ATP-binding site of EGFR.[4] Osimertinib is highly selective for both sensitizing and T790M resistance mutations over wild-type EGFR.
-
Lazertinib: Another potent, oral, third-generation, irreversible EGFR TKI that targets both activating EGFR mutations and the T790M resistance mutation. It has demonstrated significant clinical activity and the ability to penetrate the blood-brain barrier, making it a valuable option for patients with brain metastases.
-
Almonertinib (Ameile®): A third-generation EGFR TKI that has been approved for the treatment of patients with metastatic EGFR T790M mutation-positive NSCLC. It selectively inhibits EGFR with the T790M mutation as well as sensitizing mutations.
Data Presentation: A Template for Comparison
To facilitate a clear and direct comparison, the following tables would have been populated with data for this compound alongside the established third-generation TKIs.
Table 1: Comparative Biochemical Potency (IC50, nM)
| Compound | EGFR (WT) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (L858R/T790M) | EGFR (Exon 19 Del/T790M) |
| This compound | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Osimertinib | 480–1865 | <15 | <15 | <15 | <15 |
| Lazertinib | 76 | 1.7-20.6 | 1.7-20.6 | 1.7-20.6 | 1.7-20.6 |
| Almonertinib | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
Note: IC50 values can vary between different studies and assay conditions. The values presented for Osimertinib and Lazertinib are representative ranges from published literature.
Table 2: Comparative Cellular Activity (GI50, nM)
| Compound | Cell Line (EGFR WT) | Cell Line (EGFR L858R) | Cell Line (EGFR Exon 19 Del) | Cell Line (EGFR L858R/T790M) |
| This compound | Data N/A | Data N/A | Data N/A | Data N/A |
| Osimertinib | >1000 | ~10-20 | ~10-20 | ~10-20 |
| Lazertinib | >1000 | 1.9-12.4 | 1.9-12.4 | 1.9-12.4 |
| Almonertinib | Data N/A | Data N/A | Data N/A | Data N/A |
Note: GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are indicative and can vary based on the cell line and assay duration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard experimental protocols that would be necessary to evaluate and compare this compound with other EGFR TKIs.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains (wild-type and various mutant forms).
-
Reagents: Purified recombinant human EGFR kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (this compound) at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, peptide substrate, and the test inhibitor in a kinase buffer. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection: The extent of substrate phosphorylation is quantified. Common methods include radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitor on the proliferation of cancer cell lines with different EGFR mutation statuses.
-
Cell Culture: Human cancer cell lines expressing wild-type EGFR, EGFR with sensitizing mutations (e.g., HCC827 for Exon 19 deletion, NCI-H3255 for L858R), and EGFR with the T790M resistance mutation (e.g., NCI-H1975 for L858R/T790M) are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Measurement of Viability:
-
MTT Assay: MTT reagent is added to the wells and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The GI50 (or IC50) values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for EGFR Signaling Pathway Analysis
This technique is used to assess the inhibition of EGFR phosphorylation and downstream signaling pathways.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a short period (e.g., 2-4 hours) and then stimulated with EGF to activate the EGFR pathway. Cells are then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and their total protein counterparts. A loading control (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Visualization: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Mandatory Visualizations
To illustrate the key concepts and workflows, the following diagrams would have been generated using Graphviz (DOT language).
Caption: Simplified EGFR Signaling Pathway.
Caption: Preclinical Evaluation Workflow for an EGFR Inhibitor.
Caption: Logical Relationship of EGFR Mutations and TKI Generations.
Conclusion
While a direct comparative analysis of this compound is not currently possible due to the lack of available data, this guide provides a framework for how such an evaluation should be conducted. The provided information on established third-generation EGFR TKIs, along with the detailed experimental protocols and illustrative diagrams, serves as a valuable resource for the cancer research community. The objective comparison of novel therapeutic candidates to existing standards of care is a critical step in the drug development process, ensuring that only the most promising agents advance towards clinical application. Should data on this compound become publicly accessible, a comprehensive and data-rich comparison guide will be generated.
References
- 1. A synergistic effect of variability in estimated glomerular filtration rate with chronic kidney disease on all-cause mortality prediction in patients with type 2 diabetes: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eGFR Difference Linked to Outcomes but Drivers Remain Unclear | Docwire News [docwirenews.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Egfr-IN-117
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount to ensuring both laboratory safety and environmental preservation. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Egfr-IN-117, a small molecule inhibitor. Adherence to these procedures is essential for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. As with other potent, biologically active small molecules, this compound should be handled with care. Always utilize appropriate Personal Protective Equipment (PPE) when managing this compound and its associated waste.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1][2]
All handling of this compound in its solid form or in solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be treated as hazardous chemical waste. Under no circumstances should these materials be discarded in regular trash or poured down the drain. The following steps outline the correct procedure for waste segregation and containment.
1. Waste Identification and Segregation: Proper separation of waste streams is critical.
-
Solid Waste: Includes unused or expired this compound powder, as well as contaminated items like weighing boats, paper towels, and gloves.
-
Liquid Waste: Consists of solutions containing this compound and any solvents used to rinse containers that held the compound.
-
Sharps Waste: Encompasses contaminated needles, syringes, and pipette tips.
2. Waste Containment and Labeling:
-
Solid Waste: Collect in a clearly labeled, sealable, and puncture-resistant container. The label must read "Hazardous Waste" and specify the contents.
-
Liquid Waste: Use a designated, leak-proof, and chemically resistant container with a secure screw-on cap. The container must be clearly labeled with "Hazardous Waste" and a list of all chemical constituents with their approximate concentrations.
-
Sharps Waste: Place all contaminated sharps in a designated, puncture-resistant sharps container designed for hazardous chemical waste.
3. Storage of Waste: Store all waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. This satellite accumulation area should be clearly marked and known to all laboratory personnel. Ensure all containers are tightly sealed when not in use.
4. Disposal of Empty Containers: Empty containers that originally held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate from this process must be collected and disposed of as hazardous liquid waste. After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove all labels, and then the container may be disposed of as non-hazardous waste.
5. Arranging for Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste. EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is taken to a licensed disposal facility.
Summary of Disposal Procedures
| Waste Type | Container Requirements | Labeling Instructions |
| Solid Waste | Sealable, puncture-resistant container | "Hazardous Waste" and contents |
| Liquid Waste | Leak-proof, chemically resistant with screw-on cap | "Hazardous Waste" and all constituents with concentrations |
| Sharps Waste | Puncture-resistant sharps container | "Hazardous Chemical Waste" |
| Empty Containers | N/A (after triple-rinsing) | Deface or remove original labels |
Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these detailed procedures, laboratory personnel can effectively manage the disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Egfr-IN-117
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with Egfr-IN-117 to prevent exposure through inhalation, skin contact, or ingestion. The required level of PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable, fluid-resistant lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1][2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1][2] Eye Protection: Chemical splash goggles or a face shield.[1][3] Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[1][4][5] Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and cross-contamination when handling this compound.
1. Preparation:
-
Designated Area: All work involving this compound, particularly the handling of the solid compound and concentrated solutions, must be performed in a designated and clearly marked area, such as a certified chemical fume hood.[1]
-
Decontamination: Ensure all work surfaces and equipment are thoroughly decontaminated before and after handling the compound. A recommended practice is to use 70% ethanol (B145695) followed by a suitable detergent.[2]
-
Spill Kit: A chemical spill kit should be readily accessible in the laboratory.[2]
2. Weighing and Reconstitution:
-
All manipulations of solid this compound must be conducted within a chemical fume hood to prevent the inhalation of fine powders.[1][4]
-
Use dedicated spatulas and weighing instruments. If not feasible, meticulously clean all equipment after use.[1]
-
When preparing solutions, slowly add the solvent to the vial containing the solid compound to avoid generating dust or aerosols.[4]
3. Experimental Use:
-
When conducting experiments, always wear the appropriate PPE as outlined in the table above.
-
Avoid contaminating common laboratory equipment and surfaces.
-
After handling the compound, even with gloves, wash hands thoroughly with soap and water.[1]
4. Post-Experiment Procedures:
-
Decontamination: Clean all work areas and equipment that came into contact with this compound.
-
PPE Removal: To prevent cross-contamination, remove PPE in the correct order: outer gloves, lab coat, inner gloves, and finally, eye protection.[2]
-
Hand Washing: Wash hands thoroughly after all work is complete and PPE has been removed.[2]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of according to local, state, and federal regulations.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, pipette tips, and empty vials.[2][4] These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][3][4]
-
Liquid Waste: Unused solutions containing this compound and contaminated cell culture media should be collected in a sealed, labeled hazardous liquid waste container.[2][4] Do not pour this waste down the drain. [2][4]
-
Contaminated Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be disposed of in a puncture-resistant sharps container that is labeled for hazardous chemical waste.[3]
Caption: Workflow for the safe handling and disposal of this compound.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
